BMS 310705
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H42N2O6S |
|---|---|
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
(16R)-3-[1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/t15?,17?,19?,20?,21?,24?,27-/m1/s1 |
InChI-Schlüssel |
PFJFPBDHCFMQPN-MKGIUFNRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-310705 on Microtubules
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of BMS-310705, a semi-synthetic analog of epothilone B, focusing on its molecular mechanism of action as a microtubule-stabilizing agent. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the compound's mechanism and associated experimental workflows.
Introduction
BMS-310705 is a water-soluble, semi-synthetic derivative of epothilone B, a 16-membered macrolide originally identified as a metabolite of the myxobacterium Sorangium cellulosum.[1][2][3] Like other members of the epothilone class, BMS-310705 was developed as a microtubule-targeting anticancer agent.[4][5][6][7] Its mechanism of action is functionally similar to that of taxanes, but with distinct advantages, including activity in taxane-resistant tumor models.[1][6][8] The key structural modification in BMS-310705 is the substitution of a hydroxyl group with an amino group on the C21 position of the methythiazole side chain, which confers increased water solubility and allows for a Cremophor-free formulation.[2][8][9][10] Although its clinical development appears to have been discontinued, the study of BMS-310705 provides valuable insights into the structure-activity relationships and therapeutic potential of epothilone analogs.[2][10]
Core Mechanism of Action
The biological activity of BMS-310705 is mediated through its direct interaction with the tubulin protein, the fundamental building block of microtubules.[1][11]
2.1 Binding to β-Tubulin: Analogous to paclitaxel and other epothilones, BMS-310705 binds to a specific site on the β-tubulin subunit of the α,β-tubulin heterodimer.[8][9][12] This interaction is the initiating event for its cytotoxic effects. While sharing a functional outcome with taxanes, the precise binding mode of epothilones is different, which may contribute to their efficacy in taxane-resistant cancers where resistance is driven by specific β-tubulin mutations.[1][12]
2.2 Microtubule Stabilization: Upon binding to tubulin, BMS-310705 promotes the polymerization of tubulin dimers into microtubules, even in the absence of guanosine triphosphate (GTP) and microtubule-associated proteins (MAPs).[8] More critically, it stabilizes the resulting polymer, effectively preventing microtubule depolymerization.[1][8] This shifts the cellular equilibrium heavily towards polymerized microtubules.
2.3 Disruption of Microtubule Dynamics and Cellular Consequences: Microtubules are highly dynamic structures that are essential for various cellular processes, most notably the formation and function of the mitotic spindle during cell division. By locking microtubules in a polymerized state, BMS-310705 suppresses their intrinsic dynamicity. This leads to several downstream effects:
-
Mitotic Arrest: The inability of the mitotic spindle to form, function, and disassemble correctly leads to an arrest of the cell cycle at the G2/M transition phase.[1][8]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] In certain ovarian and non-small cell lung cancer cells, BMS-310705-induced apoptosis involves the release of cytochrome c and the activation of caspases-9 and -3.[10]
2.4 Activity in Drug-Resistant Models: A significant feature of epothilones, including BMS-310705, is their ability to overcome common mechanisms of chemotherapy resistance. They have been shown to be poor substrates for the P-glycoprotein (P-gp) efflux pump, a protein that actively removes many chemotherapeutic agents from cancer cells and is a primary cause of multidrug resistance.[1][7][8][12] This allows the drug to accumulate within resistant cells and exert its cytotoxic effect.
Quantitative Data Summary
The following tables summarize the reported quantitative data for BMS-310705 from preclinical and clinical studies.
Table 1: Preclinical Cytotoxicity and Activity
| Parameter | Cell Line | Value | Comments | Source |
|---|---|---|---|---|
| IC₅₀ | KB-31 (human cervix cancer) | 0.8 nM | More potent than Epothilone B (1.2 nM) under similar conditions. | [2] |
| Cell Survival | OC-2 (paclitaxel/platinum-refractory ovarian cancer) | 85-90% reduction | Achieved at a concentration range of 0.1-0.5 µM. | [10] |
| Antitumor Activity | Human tumor xenografts | Superior | Demonstrated superior activity compared to paclitaxel and natural epothilones B and D. |[10] |
Table 2: Phase I Clinical Pharmacokinetics (Single Agent)
| Parameter | Dosing Schedule | Value | Source |
|---|---|---|---|
| Maximum Tolerated Dose (MTD) | Once weekly, every 3 weeks | 40 mg/m² | [10] |
| Maximum Tolerated Dose (MTD) | Days 1 & 8, every 3 weeks | 20 mg/m² | [10][13] |
| Clearance (Cl) | Once weekly, every 3 weeks | 17 L/h/m² | [10] |
| Volume of Distribution (Vd) | Once weekly, every 3 weeks | 443-494 L/m² | [10] |
| Dose-Limiting Toxicity | N/A | Diarrhea, Neutropenia |[2][7][13] |
Key Experimental Protocols
Detailed methodologies for evaluating the mechanism of action of microtubule-targeting agents like BMS-310705 are provided below.
4.1 Tubulin Polymerization Assay (In Vitro) This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Objective: To determine if BMS-310705 promotes the assembly of tubulin into microtubules.
-
Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.
-
Methodology:
-
Reagents: Lyophilized bovine brain tubulin (>99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), BMS-310705 stock solution in DMSO, paclitaxel (positive control), DMSO (vehicle control).
-
Preparation: Reconstitute tubulin on ice in polymerization buffer. Prepare serial dilutions of BMS-310705.
-
Assay: In a temperature-controlled spectrophotometer set to 37°C, add tubulin (final concentration ~1-2 mg/mL) and GTP (final concentration 1 mM) to a 96-well plate.
-
Initiation: Add BMS-310705, paclitaxel, or DMSO to respective wells.
-
Measurement: Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot absorbance versus time. An increase in the rate and extent of absorbance in the presence of BMS-310705 compared to the DMSO control indicates the promotion of microtubule polymerization.
-
4.2 Immunofluorescence Microscopy for Microtubule Visualization This cell-based assay visualizes the effect of the compound on the cellular microtubule network.
-
Objective: To observe BMS-310705-induced microtubule bundling and stabilization in intact cells.
-
Methodology:
-
Cell Culture: Plate adherent cancer cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of BMS-310705 (e.g., 1-100 nM) or vehicle control (DMSO) for a defined period (e.g., 18-24 hours).
-
Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: If using paraformaldehyde, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Staining: Incubate with a primary antibody against α-tubulin or β-tubulin for 1-2 hours. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. For nuclear counterstaining, add DAPI.
-
Imaging: Mount coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Compare the microtubule morphology between treated and untreated cells. Treated cells are expected to show dense bundles of microtubules throughout the cytoplasm and abnormal mitotic spindles.
-
4.3 Cell Cycle Analysis by Flow Cytometry This assay quantifies the cell cycle phase distribution of a cell population following drug treatment.
-
Objective: To confirm that BMS-310705 induces cell cycle arrest at the G2/M phase.
-
Methodology:
-
Cell Culture and Treatment: Culture cells in suspension or adherent plates and treat with BMS-310705 at concentrations around the IC₅₀ value for 24 hours.
-
Harvesting: Harvest both floating and adherent cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analysis: Gate the single-cell population and generate a histogram of DNA content. The percentage of cells in G1, S, and G2/M phases is quantified. An accumulation of cells in the G2/M peak relative to the control indicates cell cycle arrest.
-
Conclusion
BMS-310705 is a potent microtubule-stabilizing agent that operates through a well-defined mechanism of action characteristic of the epothilone class. By binding to β-tubulin, it promotes microtubule polymerization and inhibits depolymerization, leading to the suppression of essential microtubule dynamics. This disruption culminates in G2/M cell cycle arrest and the induction of apoptosis. Its notable efficacy in preclinical models, including those resistant to taxanes, underscored its potential as a valuable anticancer therapeutic. While clinical development has not progressed, the technical data and methodologies associated with BMS-310705 continue to inform the broader field of microtubule-targeted drug discovery and development.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones: a novel class of microtubule-stabilizing drugs for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 11. Targeting the microtubules in breast cancer beyond taxanes: the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a natural product produced by the myxobacterium Sorangium cellulosum.[1] Epothilones represent a class of potent microtubule-stabilizing agents that have garnered significant interest in oncology for their efficacy against a broad range of cancers, including those resistant to taxanes.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BMS-310705, its mechanism of action, and the experimental methodologies used for its characterization.
A key structural feature of BMS-310705 is the presence of an amino group at the C21 position of the methylthiazole side chain.[1] This modification enhances its water solubility and chemical stability compared to the parent compound, epothilone B.[1] Like other epothilones, BMS-310705 exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][4]
Structure-Activity Relationship and Quantitative Data
The development of BMS-310705 and other epothilone analogs has been guided by extensive structure-activity relationship studies. The core 16-membered macrolide ring and the thiazole side chain are crucial for its biological activity.[5] Modifications to these structures have been explored to optimize potency, metabolic stability, and pharmacokinetic properties. The introduction of the C21-amino group in BMS-310705 is a prime example of a successful modification to improve drug-like properties.
Below are tables summarizing the cytotoxic activity of epothilone B and its analogs, including those with modifications relevant to the SAR of BMS-310705.
| Compound | Modification from Epothilone B | Cell Line | IC50 (nM) | Reference |
| Epothilone B | - | 1A9 (ovarian) | 1.5 | [5] |
| KB-31 (cervical) | 0.3 | [2] | ||
| MCF-7 (breast) | 2.0 | [3] | ||
| BMS-310705 | C21-amino | OC-2 (ovarian) | ~50 | [1][4] |
| Analog 1 | C21-methylthio | 1A9 (ovarian) | 0.4 | [5] |
| Analog 2 | C21-azido | 1A9 (ovarian) | 1.2 | [5] |
Note: Direct comparative IC50 values for BMS-310705 against the same cell lines as other analogs in a single study are limited in the public domain. The provided data is compiled from multiple sources to illustrate the general potency.
Mechanism of Action: Microtubule Stabilization and Apoptosis
BMS-310705 functions as a microtubule-stabilizing agent, binding to the β-tubulin subunit at or near the paclitaxel binding site.[6] This binding promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization. The disruption of normal microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately triggers programmed cell death, or apoptosis.[4][7]
The apoptotic signaling pathway induced by BMS-310705 is primarily mediated through the intrinsic, or mitochondrial, pathway.[4][8] This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, BMS-310705 treatment leads to the activation of caspase-9 and the executioner caspase-3.[4][8]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of BMS-310705 on the polymerization of purified tubulin.
Materials:
-
Lyophilized bovine or porcine tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
BMS-310705 stock solution (in DMSO)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Pipette 10 µL of the 10x compound dilutions (BMS-310705 or vehicle control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the change in absorbance versus time. An increase in absorbance indicates tubulin polymerization.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-310705 in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BMS-310705 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of BMS-310705 for 72 hours.
-
After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
Caspase Activity Assay
Objective: To measure the activity of caspase-3 and caspase-9 in cells treated with BMS-310705.
Materials:
-
Cancer cell lines
-
BMS-310705
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA)
-
Assay buffer
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Treat cells with BMS-310705 for the desired time points.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein lysate from each sample.
-
Add the caspase-3 or caspase-9 substrate to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
The increase in signal corresponds to the caspase activity.
Preclinical Development Workflow
The preclinical development of a microtubule-targeting agent like BMS-310705 typically follows a structured workflow from initial discovery to clinical candidate selection.
Conclusion
BMS-310705 is a rationally designed, semi-synthetic analog of epothilone B with improved pharmaceutical properties. Its potent microtubule-stabilizing activity, leading to G2/M cell cycle arrest and apoptosis via the mitochondrial pathway, makes it a compelling anticancer agent. The structure-activity relationships established for the epothilone class have been instrumental in the development of analogs like BMS-310705 with enhanced characteristics. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel microtubule-targeting drugs.
References
- 1. medscape.com [medscape.com]
- 2. chimia.ch [chimia.ch]
- 3. Synthesis, anticancer activity and cytotoxicity of galactosylated epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis & antitumor activity of epothilones B and D and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cib.csic.es [cib.csic.es]
- 6. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Semi-Synthesis of BMS-310705: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-310705 is a semi-synthetic analogue of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in oncology. Developed by Bristol-Myers Squibb, BMS-310705 was engineered for improved physicochemical properties, specifically enhanced water solubility and chemical stability, to overcome some of the formulation challenges associated with earlier microtubule-targeting agents.[1] This document provides an in-depth technical overview of the discovery, semi-synthetic manufacturing process, mechanism of action, and key preclinical and clinical data for BMS-310705. Detailed experimental protocols for core assays and visual diagrams of key pathways are included to support further research and development in this area.
Discovery and Rationale
The epothilones, originally identified as metabolites from the soil bacterium Sorangium cellulosum, emerged as a promising class of anticancer agents due to their potent ability to induce tubulin polymerization and stabilize microtubules, a mechanism shared with the taxanes.[2][3] However, epothilones demonstrated activity against taxane-resistant cancer models, suggesting a distinct interaction with tubulin and a lower susceptibility to common resistance mechanisms like P-glycoprotein efflux.[2][3]
BMS-310705 (C21-amino-Epothilone B) was developed as a second-generation epothilone analogue with a primary goal of improving its pharmaceutical properties.[4] The key structural modification is the substitution of the C21-hydroxyl group on the methylthiazole side chain of the parent compound, epothilone B, with an amino group.[1][4] This strategic chemical change confers significantly increased water solubility, allowing for a Cremophor-free formulation and obviating the need for premedication to prevent hypersensitivity reactions.[4]
Semi-Synthesis of BMS-310705
The semi-synthesis of BMS-310705 is a multi-step process that begins with the natural product, epothilone B. A crucial intermediate in this synthesis is epothilone F, the 21-hydroxy derivative of epothilone B.[4][5]
Biocatalytic Production of Epothilone F
The initial and most efficient method for generating epothilone F is through a bioconversion process. This involves the hydroxylation of epothilone B at the C21 position, catalyzed by the enzyme epothilone B hydroxylase (EBH).[5][6] Cultures of the Gram-positive bacterium Amycolatopsis orientalis are utilized to perform this transformation.[5][6]
Chemical Conversion to BMS-310705
The subsequent chemical synthesis transforms the C21-hydroxyl group of epothilone F into the target primary amine of BMS-310705. The process is as follows:
-
N-Oxide Formation: Epothilone B is first converted to its corresponding N-oxide by oxidation with an agent like m-chloroperbenzoic acid (m-CPBA).[4]
-
Polonovsky-Type Rearrangement: The N-oxide undergoes a Polonovsky-type rearrangement when treated with trifluoroacetic anhydride (TFA). This reaction repositions the oxygen atom to the C21 position, yielding the hydroxymethyl derivative, epothilone F.[4]
-
Azide Formation: The C21-hydroxyl group of epothilone F is then converted to an azide. This is achieved by treating the alcohol with diphenylphosphoryl azide (DPPA) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
-
Staudinger Reduction: The final step is the reduction of the azide to the primary amine using Staudinger conditions, typically with a phosphine reagent like trimethylphosphine (P(CH₃)₃) in a tetrahydrofuran (THF)/water solvent system.[4]
Mechanism of Action
BMS-310705 exerts its cytotoxic effects by targeting the microtubule network, which is critical for cell division and intracellular transport.[2][7]
-
Tubulin Binding and Microtubule Stabilization: Like other epothilones and taxanes, BMS-310705 binds to the β-tubulin subunit of the αβ-tubulin heterodimer.[7][8] This binding event stabilizes the microtubules, preventing their dynamic instability—the natural process of polymerization and depolymerization.[2][8]
-
Cell Cycle Arrest: The stabilization of microtubules disrupts the formation of a functional mitotic spindle, a necessary apparatus for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle at the G2/M transition phase.[2][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[1] This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed following treatment with BMS-310705, leading to programmed cell death.[1][9]
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy
| Parameter | Cell Line | Value | Comparator | Reference |
| IC₅₀ (Growth Inhibition) | KB-31 (Human Cervix Cancer) | 0.8 nM | Epothilone B (1.2 nM) | [4] |
| Cell Survival Reduction | OC-2 (Ovarian Cancer) | 85-90% | - | [1] |
| (Refractory to Paclitaxel/Platinum) | (at 0.1-0.5 µM) |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Route | Dose | Systemic Clearance (CL) | Volume of Distribution (Vss) | Oral Bioavailability (F) | Reference |
| Mouse | IV | 5 mg/kg | 152 ml/min/kg | 38 L/kg | 21% | [10][11] |
| Oral | 15 mg/kg | [10][11] | ||||
| Rat | IA | 2 mg/kg | 39 ml/min/kg | 54 L/kg | 34% | [10][11] |
| Oral | 8 mg/kg | [10][11] | ||||
| Dog | IV | 0.5 mg/kg | 25.7 ml/min/kg | 4.7 L/kg | 40% | [10][11] |
| Oral | 1 mg/kg | [10][11] |
Table 3: Human Phase I Clinical Pharmacokinetic Parameters (Weekly Dosing)
| Dose Range | Half-life (t½) | Clearance (Cl) | Volume of Distribution (Vd) | Key Findings | Reference |
| 0.6 - 70 mg/m² | 33 - 42 h | 17 L/h/m² | 443 - 494 L/m² | Linear pharmacokinetics, minimal drug accumulation. | [1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
BMS-310705 and Paclitaxel (positive control) dissolved in DMSO
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer capable of reading at 340 nm.
-
-
Procedure:
-
Prepare the tubulin polymerization buffer (TPB): General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Re-suspend lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Keep on ice and use within 30 minutes.
-
Pre-warm the spectrophotometer to 37°C.
-
Add 10 µL of test compound (BMS-310705, paclitaxel, or DMSO vehicle control) at 10x the final desired concentration to the wells of the 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.
-
Immediately place the plate in the 37°C spectrophotometer and begin kinetic readings of absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of BMS-310705-treated samples to the control samples.
-
Caspase-3/9 Fluorometric Activity Assay
This assay quantifies the activity of key executioner (Caspase-3) and initiator (Caspase-9) caspases in cell lysates after drug treatment.
-
Materials:
-
Human cancer cell line (e.g., OC-2, HeLa)
-
Cell culture medium and supplements
-
BMS-310705
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-9 substrate (e.g., LEHD-AMC)
-
Caspase-3 substrate (e.g., DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Ex/Em for AMC: ~380 nm / ~460 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of BMS-310705 or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells by removing the medium, washing with PBS, and adding 50 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 15 minutes.
-
Prepare the reaction mix: For each sample, mix 50 µL of 2x Assay Buffer with 5 µL of the specific caspase substrate (e.g., 1 mM stock of LEHD-AMC or DEVD-AMC).
-
Add 50 µL of the cell lysate to a new well in the black 96-well plate.
-
Add 55 µL of the reaction mix to each well containing lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the AMC fluorophore.
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration of the lysate (determined by a Bradford or BCA assay). Express caspase activity as fold-change relative to the vehicle-treated control.
-
Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential substrates for efflux transporters.
-
Materials:
-
Caco-2 cells
-
Transwell insert plates (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
BMS-310705
-
Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
Add BMS-310705 (e.g., at 10 µM) in HBSS (pH 6.5 or 7.4) to the apical (donor) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add HBSS (pH 7.4) to the apical (receiver) chamber.
-
Add BMS-310705 in HBSS (pH 7.4) to the basolateral (donor) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantify the concentration of BMS-310705 in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
-
-
Conclusion
BMS-310705 represents a rationally designed, semi-synthetic epothilone B analogue with potent antitumor activity and improved pharmaceutical properties.[1][4] Its enhanced water solubility allows for a simpler formulation, a significant advantage in a clinical setting.[4] The compound demonstrates a classic microtubule-stabilizing mechanism of action, leading to cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway.[1][9] Preclinical data indicated good oral bioavailability across multiple species, and Phase I clinical trials confirmed a manageable safety profile with evidence of antitumor activity.[1][10] Although its clinical development appears to have been discontinued, the data and methodologies associated with BMS-310705 provide a valuable technical resource for researchers and professionals in the field of drug discovery, particularly those focused on microtubule-targeting agents and the broader class of epothilones.[1]
References
- 1. medscape.com [medscape.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epothilone - Wikipedia [en.wikipedia.org]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. abcam.com [abcam.com]
- 11. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development of BMS-310705: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1] Developed by Bristol-Myers Squibb, BMS-310705 emerged as a promising anti-cancer therapeutic candidate due to its potent in vitro and in vivo activity against various tumor models, including those resistant to taxanes.[2] Its enhanced water solubility allows for a formulation free of Cremophor, a vehicle associated with hypersensitivity reactions.[1][2] This document provides a comprehensive technical guide on the preclinical development of BMS-310705, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. Although clinical development of BMS-310705 appears to have been discontinued, the preclinical data generated provides valuable insights into the optimization of epothilone-based chemotherapeutics.
Mechanism of Action
BMS-310705 exerts its cytotoxic effects by binding to and stabilizing microtubules, a mechanism shared with other epothilones and taxanes.[3] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[4]
The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway.[5] Treatment of cancer cells with BMS-310705 leads to the release of cytochrome c from the mitochondria into the cytosol.[5] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and programmed cell death.[5] Notably, a significant increase in caspase-9 and caspase-3 activity is observed, while caspase-8 activity remains unchanged, indicating the pathway's independence from death receptor-mediated apoptosis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of BMS-310705.
Table 1: In Vitro Cytotoxicity of BMS-310705
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| KB-31 | Human Cervix Cancer | 0.8 | More potent than Epothilone B (IC50 = 1.2 nM) under similar conditions.[2] |
| OC-2 | Paclitaxel- and Platinum-Refractory Ovarian Cancer | - | At 0.1-0.5 µM, reduced cell survival by 85-90%. |
| NSCLC-3 | Non-Small Cell Lung Cancer | - | Apoptosis induction observed. |
| NSCLC-7 | Non-Small Cell Lung Cancer | - | Apoptosis induction observed. |
Table 2: In Vivo Pharmacokinetics of BMS-310705
| Species | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) |
| Mouse | 152 | 38 | 21 |
| Rat | 39 | 54 | 34 |
| Dog | 25.7 | 4.7 | 40 |
Data from single-dose studies. Oral bioavailability was determined using pH buffered formulations not containing Cremophor.[6]
Table 3: Plasma Protein Binding of BMS-310705
| Species | Plasma Protein Binding |
| Mouse | Moderate |
| Rat | Moderate |
| Dog | Moderate |
| Human | Moderate |
[6]
Experimental Protocols
This section provides detailed methodologies for key experiments conducted during the preclinical development of BMS-310705.
Tubulin Polymerization Assay
This assay assesses the direct effect of BMS-310705 on the polymerization of tubulin into microtubules.
-
Materials: Purified tubulin protein, GTP solution, general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), BMS-310705, temperature-controlled spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin and GTP in the general tubulin buffer on ice.
-
Add BMS-310705 at various concentrations to the reaction mixture. A vehicle control (without BMS-310705) should be included.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer set to 37°C.
-
Measure the increase in absorbance at 340 nm over time, which is proportional to the extent of tubulin polymerization.
-
Cell Viability and Cytotoxicity Assay
This assay determines the concentration of BMS-310705 that inhibits the growth of cancer cell lines.
-
Materials: Cancer cell lines of interest, cell culture medium and supplements, 96-well cell culture plates, BMS-310705, a reagent for measuring cell viability (e.g., MTT, resazurin).
-
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-310705 in cell culture medium and add them to the cells. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the IC50 value, the concentration of BMS-310705 that inhibits cell growth by 50%.
-
Apoptosis and Caspase Activity Assay
This assay quantifies the induction of apoptosis and the activity of key caspases.
-
Materials: Treated and untreated cells, lysis buffer, fluorogenic caspase substrates (e.g., for caspase-3 and -9), fluorescence microplate reader.
-
Procedure:
-
Lyse the cells to release their contents.
-
Add the cell lysate to a 96-well plate.
-
Add the specific fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the caspase activity.
-
Cytochrome c Release Assay (Immunoblotting)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of mitochondrial-mediated apoptosis.
-
Materials: Treated and untreated cells, cell fractionation kit, SDS-PAGE gels, transfer apparatus, primary antibody against cytochrome c, secondary antibody conjugated to an enzyme (e.g., HRP), chemiluminescent substrate.
-
Procedure:
-
Fractionate the cells to separate the cytosolic and mitochondrial fractions.
-
Run the protein from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with the primary antibody against cytochrome c.
-
Incubate with the secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system. An increase in cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
-
In Vivo Anti-Tumor Efficacy in Xenograft Models
This assay evaluates the anti-tumor activity of BMS-310705 in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), human tumor cells, BMS-310705 formulation, calipers.
-
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer BMS-310705 to the treatment group according to a specific dose and schedule (e.g., intravenously or orally). The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of BMS-310705.
-
Materials: Laboratory animals (e.g., mice, rats, dogs), BMS-310705 formulation, blood collection supplies, analytical instrumentation (e.g., LC-MS/MS).
-
Procedure:
-
Administer a single dose of BMS-310705 to the animals, either intravenously or orally.
-
Collect blood samples at various time points after administration.
-
Process the blood to obtain plasma.
-
Analyze the concentration of BMS-310705 in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Visualizations
Caption: Mechanism of action of BMS-310705, from microtubule stabilization to apoptosis.
References
- 1. Cytochrome c release assay and western blot [bio-protocol.org]
- 2. enamine.net [enamine.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 5. protocols.io [protocols.io]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
BMS-310705: A Technical Guide to a Novel Tubulin Polymerization Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Developed by Bristol-Myers Squibb in collaboration with the German Research Centre for Biotechnology, it was investigated for its potential as an anticancer therapeutic.[3] Like other epothilones, BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin, leading to microtubule stabilization, cell cycle arrest, and ultimately, apoptosis.[4] A key structural feature of BMS-310705 is an amino group at the C21 position of the methylthiazole ring, which enhances its chemical stability and water solubility, allowing for a cremophore-free formulation.[1][2] Although it showed promising preclinical activity and entered Phase I clinical trials, its clinical development appears to have been discontinued.[1][3] This guide provides an in-depth overview of the technical details of BMS-310705, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its characterization.
Mechanism of Action: Tubulin Polymerization and Apoptosis Induction
BMS-310705 functions as a microtubule-stabilizing agent, interfering with the dynamic instability of microtubules, which are essential for various cellular processes, including cell division.[4] By binding to β-tubulin, it promotes the polymerization of tubulin dimers into stable microtubules, leading to an arrest of the cell cycle in the G2/M phase.[4] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.
The primary apoptotic pathway activated by BMS-310705 is the intrinsic, or mitochondrial, pathway. This is evidenced by the release of cytochrome c from the mitochondria into the cytosol, which was observed 12 hours after treatment in preclinical studies.[5] The release of cytochrome c leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][5] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Studies have shown no activation of caspase-8, indicating that the extrinsic apoptotic pathway is not significantly involved.[5]
Quantitative Data
In Vitro Cytotoxicity
BMS-310705 has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those with resistance to taxanes.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| KB-31 | Cervical Cancer | 0.8 | More potent than Epothilone B (IC50 = 1.2 nM) |
| OC-2 | Ovarian Cancer | Not specified | 0.05 µM reduced cell survival significantly more than paclitaxel.[5] |
| NSCLC-3 | Non-Small Cell Lung Cancer | Not specified | Apoptosis induction observed.[1] |
| NSCLC-7 | Non-Small Cell Lung Cancer | Not specified | Apoptosis induction observed.[1] |
Note: More comprehensive IC50 data across a wider panel of cell lines would be beneficial for a complete activity profile.
Apoptosis Induction
Treatment with BMS-310705 leads to a time- and dose-dependent increase in apoptosis.
| Cell Line | Concentration | Time Point | Apoptotic Cells (%) |
| OC-2 | Not specified | 24 h | >25% |
Note: More detailed dose-response and time-course data would provide a more complete understanding of the apoptotic effects.
Phase I Clinical Trial Data
BMS-310705 was evaluated in Phase I clinical trials with two different dosing schedules.
| Parameter | Value |
| Dosing Schedules | |
| Schedule 1 | Days 1, 8, and 15, every 4 weeks |
| Schedule 2 | Days 1 and 8, every 3 weeks |
| Dose Range Tested | 5-30 mg/m²/week |
| Maximum Tolerated Dose (MTD) | |
| Schedule 1 | 15 mg/m²/week |
| Schedule 2 | 20 mg/m²/week |
| Dose-Limiting Toxicity | Diarrhea |
| Other Common Toxicities | Neurotoxicity (paraesthesia), asthenia, myalgia |
| Pharmacokinetics | Linear, short half-life |
| Objective Responses | 5 reported |
Data from a study with a once-weekly every 3 weeks schedule:[1]
| Parameter | Value |
| Dose Range Tested | 0.6-70 mg/m² |
| Maximum Tolerated Dose (MTD) | 20 mg/m² and 40 mg/m² in two different studies |
| Half-life (t½) | 33-42 h |
| Clearance (Cl) | 17 L/h/m² |
| Volume of Distribution (Vd) | 443-494 L/m² |
Preclinical Pharmacokinetics
| Species | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Oral Bioavailability (%) |
| Mice | 152 | 38 | 21 |
| Rats | 39 | 54 | 34 |
| Dogs | 25.7 | 4.7 | 40 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of BMS-310705.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of BMS-310705 on the polymerization of purified tubulin by monitoring the increase in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution
-
BMS-310705
-
Positive control (e.g., paclitaxel)
-
Negative control (vehicle, e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to a final concentration of 3-5 mg/mL in ice-cold GTB. Keep on ice.
-
Prepare serial dilutions of BMS-310705 and controls in GTB.
-
Prepare a working solution of GTP (e.g., 1 mM final concentration).
-
-
Reaction Setup (on ice):
-
In a pre-warmed 96-well plate, add the desired concentrations of BMS-310705 or controls.
-
Add the tubulin solution to each well.
-
-
Initiation and Measurement:
-
To initiate polymerization, add the GTP working solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration.
-
Normalize the Vmax values to the vehicle control to determine the effect of BMS-310705 on tubulin polymerization.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of BMS-310705 by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BMS-310705
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of BMS-310705 for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the BMS-310705 concentration to determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of BMS-310705 on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BMS-310705
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with different concentrations of BMS-310705 for a specific time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines of interest
-
BMS-310705
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-cytochrome c, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with BMS-310705, then lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.
-
Conclusion
BMS-310705 is a potent tubulin polymerization agent that induces G2/M cell cycle arrest and apoptosis through the mitochondrial pathway. Its enhanced water solubility and chemical stability offered advantages over earlier microtubule-targeting agents. Although its clinical development has been halted, the data gathered from preclinical and early clinical studies provide valuable insights into the mechanism of action of epothilone B analogs and can inform the development of future anticancer therapeutics targeting the microtubule network. This technical guide serves as a comprehensive resource for researchers interested in the properties and experimental evaluation of BMS-310705 and similar compounds.
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-310705 Bristol-Myers Squibb/GBF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-310705: An In-Depth Technical Guide to its Induced Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analogue of epothilone B, a class of microtubule-stabilizing agents that have shown promise as anti-cancer therapeutics.[1] Like other epothilones, BMS-310705 exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing microtubules, leading to cell cycle arrest and ultimately, apoptosis.[2] This technical guide provides a comprehensive overview of the apoptotic pathways induced by BMS-310705, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Development of BMS-310705 has been discontinued, with no active clinical trials.[1]
Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
BMS-310705 primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[1][3] This is characterized by the release of mitochondrial intermembrane space proteins into the cytosol, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. A key event in this pathway is the release of cytochrome c from the mitochondria.[3]
Quantitative Data on BMS-310705-Induced Apoptosis
The cytotoxic and apoptotic effects of BMS-310705 have been quantified in various cancer cell lines. The following tables summarize the key findings.
| Cell Line | Drug Concentration (µM) | Effect | Reference |
| OC-2 (Ovarian Cancer) | 0.1 - 0.5 | 85-90% reduction in cell survival | [1] |
| Ovarian Cancer Cells | 0.05 | >25% apoptotic cells at 24 hours | [3] |
| KB.31 (Cervix Cancer) | 0.0008 | IC50 | [4] |
Table 1: Cytotoxic and Apoptotic Effects of BMS-310705 on Cancer Cell Lines
| Parameter | Value | Cell Line | Conditions | Reference |
| Caspase-9 Activation | Increased | Ovarian Cancer Cells | Treatment with BMS-310705 | [3] |
| Caspase-3 Activation | Increased | Ovarian Cancer Cells | Treatment with BMS-310705 | [3] |
| Cytochrome c Release | Detected at 12 hours | Ovarian Cancer Cells | Treatment with BMS-310705 | [3] |
| Cell Survival | Significantly lower (P < 0.02) vs. paclitaxel | Ovarian Cancer Cells | 0.05 µM BMS-310705 | [3] |
Table 2: Key Molecular Events in BMS-310705-Induced Apoptosis
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the apoptotic pathways induced by BMS-310705.
Cell Viability Assay
This protocol is used to determine the concentration of BMS-310705 that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BMS-310705
-
96-well plates
-
MTT or WST-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-310705 in complete culture medium.
-
Remove the existing medium from the cells and add the different concentrations of BMS-310705. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay by Fluorescent Microscopy
This method allows for the visualization and quantification of apoptotic cells.
-
Materials:
-
Cells treated with BMS-310705
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with BMS-310705 for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the staining kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells under a fluorescence microscope.
-
Live cells: No staining.
-
Early apoptotic cells: Green fluorescence (Annexin V-FITC positive).
-
Late apoptotic/necrotic cells: Green and red fluorescence (Annexin V-FITC and PI positive).
-
-
Caspase Activity Assay (Fluorometric)
This protocol quantifies the activity of specific caspases, such as caspase-3 and caspase-9.
-
Materials:
-
Cells treated with BMS-310705
-
Cell lysis buffer
-
Fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9)
-
Reaction buffer
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Treat cells with BMS-310705.
-
Lyse the cells to release cellular contents.
-
Incubate the cell lysate with the specific fluorogenic caspase substrate in a reaction buffer.
-
Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.
-
The increase in fluorescence is proportional to the caspase activity.
-
Cytochrome c Release Assay (Western Blotting)
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Materials:
-
Cells treated with BMS-310705
-
Mitochondria/cytosol fractionation kit
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cytochrome c
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with BMS-310705.
-
Separate the cytosolic and mitochondrial fractions using a fractionation kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against cytochrome c.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. An increase in the cytochrome c band in the cytosolic fraction indicates its release from the mitochondria.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the apoptotic pathway induced by BMS-310705 and a general experimental workflow.
Caption: Intrinsic apoptotic pathway induced by BMS-310705.
Caption: General experimental workflow for studying BMS-310705-induced apoptosis.
References
BMS-310705: Overcoming Taxane Resistance Through Mitochondrial-Mediated Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
BMS-310705, a semi-synthetic analog of the microtubule-stabilizing agent epothilone B, has demonstrated significant cytotoxic activity in cancer cell lines that have developed resistance to taxane-based chemotherapies. This document provides a comprehensive overview of the preclinical activity of BMS-310705 in such resistant models, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy.
Data Presentation: Activity in Taxane-Resistant Cell Lines
| Cell Line | Cancer Type | Resistance Profile | Observed Activity of BMS-310705 | Citation(s) |
| OC-2 | Ovarian Cancer | Refractory to paclitaxel and platinum therapy | - At 0.1-0.5 μM, reduced cell survival by 85-90%.- Induced time- and dose-dependent apoptosis. | [1] |
| Platinum/Paclitaxel-Refractory Ovarian Cancer Ascites Model | Ovarian Cancer | Clinically refractory to platinum/paclitaxel | - At 0.05 μM, survival was significantly lower compared to paclitaxel.- Confirmed apoptosis in >25% of cells at 24 hours. | [2] |
| NSCLC-3 and NSCLC-7 | Non-Small Cell Lung Cancer | Not specified, but studied in the context of epothilone activity. | Showed similar apoptotic results to those observed in OC-2 cells. | [1] |
It is noteworthy that epothilones, as a class of compounds, are known to be effective against multidrug-resistant cancer cells, particularly those that overexpress P-glycoprotein (P-gp), a common mechanism of taxane resistance.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BMS-310705's activity in taxane-resistant cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of BMS-310705 on taxane-resistant cancer cells.
Materials:
-
Taxane-resistant cancer cell lines (e.g., OC-2)
-
Complete cell culture medium
-
BMS-310705 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the taxane-resistant cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of BMS-310705 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of BMS-310705. Include a vehicle control (medium with the same concentration of the solvent used to dissolve BMS-310705).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caspase-9 and Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activation of key caspases in the apoptotic pathway induced by BMS-310705.
Materials:
-
Taxane-resistant cancer cells
-
BMS-310705
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Fluorogenic caspase-9 substrate (e.g., LEHD-AFC)
-
Fluorogenic caspase-3 substrate (e.g., DEVD-AFC)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with BMS-310705 as described in the cell viability assay.
-
Induce apoptosis and collect both treated and untreated (control) cells (1-5 x 10^6 cells).
-
Lyse the cells by resuspending the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubating on ice for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Assay Reaction:
-
To 50 µL of the cell lysate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT.
-
Add 5 µL of the 1 mM caspase-9 or caspase-3 substrate to the corresponding wells.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: The fold-increase in caspase activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.
Cytochrome c Release Assay (Western Blot)
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Taxane-resistant cancer cells
-
BMS-310705
-
Cytosol Extraction Buffer
-
Mitochondrial Extraction Buffer
-
Protease inhibitors
-
DTT
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against cytochrome c
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Fractionation:
-
Treat cells with BMS-310705 to induce apoptosis.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Cytosol Extraction Buffer containing DTT and protease inhibitors and incubate on ice.
-
Homogenize the cells and centrifuge to pellet the nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic fractions.
-
Separate equal amounts of protein from treated and untreated samples on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. An increased band intensity for cytochrome c in the cytosolic fraction of treated cells indicates apoptosis induction.[7]
-
Mandatory Visualization
Signaling Pathway of BMS-310705 in Taxane-Resistant Cells
Caption: BMS-310705 induced apoptosis pathway.
Experimental Workflow for Assessing BMS-310705 Activity
Caption: Workflow for evaluating BMS-310705.
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay [protocols.io]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Water-Soluble Epothilone B Analog BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in oncology.[1][2] Developed by Bristol-Myers Squibb, BMS-310705 was engineered to improve upon the biopharmaceutical properties of natural epothilones, particularly in terms of water solubility and chemical stability.[1][3] This key modification, the introduction of an amino group at the C21 position of the methylthiazole ring, allows for a cremophore-free formulation, potentially reducing hypersensitivity reactions and simplifying clinical administration.[1][2] Preclinical and early clinical studies have demonstrated its potent antitumor activity against a range of malignancies, including those resistant to taxanes.[3][4] This technical guide provides a comprehensive overview of BMS-310705, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. Although its clinical development appears to be discontinued, the data gathered from its investigation provides valuable insights for the ongoing development of microtubule-targeting anticancer agents.[1][3]
Chemical and Physical Properties
BMS-310705 is a derivative of epothilone B, a 16-membered macrolide.[5] The defining structural feature of BMS-310705 is the presence of an amino group at the C21 position of the methylthiazole side chain, which confers its increased water solubility and chemical stability.[1][6] This modification addresses a key challenge associated with other microtubule-stabilizing agents like paclitaxel, which require formulation in vehicles such as Cremophor-EL that can cause hypersensitivity reactions.[3]
The synthesis of BMS-310705 is a semi-synthetic process starting from epothilone B. A key intermediate in this process is 21-hydroxyl-epothilone B (Epothilone F), which is produced via a bioconversion process using the bacterium Amycolatopsis orientalis.[7]
Mechanism of Action
Similar to other epothilones and taxanes, BMS-310705 functions as a microtubule-stabilizing agent.[8][9] Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and are critical for various cellular processes, most notably mitosis.[8]
BMS-310705 binds to the β-tubulin subunit of microtubules, promoting the polymerization of tubulin dimers and stabilizing the resulting microtubules against depolymerization.[5][10] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[11]
Apoptotic Pathway
Studies have indicated that BMS-310705 induces apoptosis primarily through the mitochondrial pathway.[1][12] Treatment with BMS-310705 leads to the release of cytochrome c from the mitochondria into the cytosol.[12] This event triggers the activation of caspase-9, which in turn activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][12] Notably, the activation of caspase-8, which is characteristic of the death receptor-mediated apoptotic pathway, is not observed.[12]
Figure 1: BMS-310705 induced apoptotic signaling pathway.
Preclinical Data
In Vitro Cytotoxicity
BMS-310705 has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including those that have developed resistance to paclitaxel.[1] In a human cervical cancer cell line (KB-31), BMS-310705 exhibited an IC50 value of 0.8 nM, which is more potent than epothilone B (IC50 of 1.2 nM) under similar conditions.[3] Furthermore, in an ovarian cancer cell line (OC-2) derived from a patient with paclitaxel and platinum-refractory disease, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by 85-90%.[1]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KB-31 | Human Cervix Cancer | 0.8 | [3] |
| OC-2 | Paclitaxel/Platinum-Refractory Ovarian Cancer | - | [1] |
In Vivo Efficacy
In human tumor xenograft models, BMS-310705 has shown superior anti-tumor activity compared to paclitaxel, natural epothilone B, and natural epothilone D.[1][3] Its efficacy has been observed in models of both taxane-sensitive and taxane-resistant tumors.[4]
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in mice, rats, and dogs. BMS-310705 is characterized by rapid clearance and extensive distribution.[13]
| Species | Systemic Clearance (ml/min/kg) | Volume of Distribution (Vss) (l/kg) | Oral Bioavailability (%) |
| Mice | 152 | 38 | 21 |
| Rats | 39 | 54 | 34 |
| Dogs | 25.7 | 4.7 | 40 |
Data compiled from Kamath et al., 2005.[13]
BMS-310705 exhibits moderate binding to plasma proteins across all tested species, including humans.[13] In vitro studies using human liver microsomes suggest that BMS-310705 may be a substrate for both P-glycoprotein and CYP3A4.[13] The presence of Cremophor in formulations was found to significantly increase exposure in rats, likely due to the inhibition of P-glycoprotein and/or CYP3A4.[13] The adequate oral bioavailability in formulations without Cremophor suggested its potential for development as an oral anticancer agent.[3][13]
Clinical Data
BMS-310705 entered Phase I clinical trials for the treatment of advanced solid malignancies.[2][13]
Dosing and Administration
Two main dosing schedules were investigated in Phase I trials:
-
Weekly for 3 weeks: 0.6-70 mg/m² administered as a 15-minute intravenous infusion once weekly for three weeks, followed by a one-week rest period.[1][2]
-
Days 1 and 8 every 3 weeks: 5-30 mg/m² on days 1 and 8, repeated every 3 weeks.[1][2]
The improved water solubility of BMS-310705 allowed for a Cremophor-free formulation, which did not require premedication to prevent hypersensitivity reactions.[2]
Pharmacokinetics in Humans
Pharmacokinetic analysis in patients demonstrated that BMS-310705 has linear pharmacokinetics.[1][2] There was minimal drug accumulation observed between treatment cycles.[1] For the weekly dosing schedule, the pharmacokinetic parameters were reported as follows:
| Parameter | Value |
| Half-life (t½) | 33-42 hours |
| Clearance (Cl) | 17 l/h/m² |
| Volume of Distribution (Vd) | 443-494 l/m² |
Data compiled from Lee et al., 2008.[1]
Safety and Tolerability
The dose-limiting toxicity (DLT) for BMS-310705 was identified as diarrhea.[2] Other common non-hematological toxicities included neurotoxicity (primarily paraesthesia), asthenia, and myalgia.[2] In one Phase I study, the maximum tolerated dose (MTD) was determined to be 20 mg/m², while another reported an MTD of 40 mg/m².[1] The recommended doses for further studies were 15 mg/m²/week for the day 1, 8, and 15 schedule, and 20 mg/m²/week for the day 1 and 8 schedule.[2]
Clinical Efficacy
In Phase I studies involving patients with advanced solid malignancies who had failed standard therapies, objective responses were observed.[1][2] These included:
-
A complete response in one patient with non-small cell lung cancer (NSCLC) treated at 40 mg/m².[1][3]
-
Partial responses in patients with ovarian cancer, bladder cancer, breast cancer, and gastric cancer.[1][14]
Experimental Protocols
In Vitro Permeability Assay
-
Model: Caco-2 cell monolayers, an in vitro model of the human intestinal epithelium.[13]
-
Purpose: To evaluate the intestinal permeability of BMS-310705.
-
Methodology: Caco-2 cells are seeded on permeable supports and allowed to differentiate to form a confluent monolayer. BMS-310705 is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time using a suitable analytical method like LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
In Vitro Metabolism Assay
-
Model: Human liver microsomes.[13]
-
Purpose: To identify the cytochrome P450 (CYP) enzymes involved in the metabolism of BMS-310705.
-
Methodology: BMS-310705 is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes). The depletion of the parent compound or the formation of metabolites is monitored over time by LC-MS/MS. Specific CYP inhibitors can be used to identify the contribution of individual CYP isoforms.
In Vivo Pharmacokinetic Studies in Animals
-
Species: Female nude mice, male Sprague-Dawley rats, and male dogs.[13]
-
Administration:
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Analysis: Plasma concentrations of BMS-310705 are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Figure 2: BMS-310705 development workflow.
Phase I Clinical Trial Design
-
Study Design: Open-label, dose-escalation studies.[2]
-
Patient Population: Patients with advanced solid malignancies who have failed standard therapies.
-
Dose Escalation: An accelerated titration design (e.g., 2B) was used for dose escalations.[2]
-
Primary Objectives: To determine the MTD and DLTs of BMS-310705 on different schedules.
-
Secondary Objectives: To characterize the pharmacokinetic profile and to assess preliminary antitumor activity.
-
Assessments: Regular monitoring for adverse events, pharmacokinetic blood sampling, and tumor assessments according to standard criteria (e.g., RECIST).
Conclusion
BMS-310705 is a rationally designed, water-soluble epothilone B analog with potent preclinical antitumor activity and a manageable safety profile in early clinical trials. Its key advantage lies in its improved physicochemical properties, which allow for a simpler, Cremophor-free formulation. While its clinical development appears to have been halted, the comprehensive data generated from its investigation, particularly regarding its pharmacokinetic-pharmacodynamic relationships and its activity in taxane-resistant settings, continues to be a valuable resource for the ongoing discovery and development of novel microtubule-targeting agents for cancer therapy.
References
- 1. medscape.com [medscape.com]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Epothilone B and its analogs - a new family of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Do Antineoplastic Epothilone B Analogs Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the BMS-310705 Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in oncology.[1] Like its parent compound, BMS-310705 exerts its potent anti-tumor activity by binding to β-tubulin, a critical component of the microtubule cytoskeleton.[2] This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] This technical guide provides a comprehensive overview of the BMS-310705 binding site on β-tubulin, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The β-Tubulin Binding Site of Epothilones
BMS-310705, like other epothilones, binds to a site on the β-tubulin subunit that is located on the luminal side of the microtubule. This binding pocket is at or near the binding site of another important class of microtubule-stabilizing agents, the taxanes.[1] While sharing a common binding region with taxanes, the specific molecular interactions of epothilones are distinct, which may contribute to their activity against taxane-resistant cancer cells.[4]
Crystallographic studies of epothilone A and B in complex with tubulin have provided detailed insights into the binding site.[5][6] These studies reveal that the epothilone molecule inserts into a hydrophobic pocket on β-tubulin. Key interactions involve hydrogen bonds between the macrolide ring of the epothilone and amino acid residues within the M-loop of β-tubulin. This binding induces a conformational change in the M-loop, promoting a more structured helical conformation which is thought to enhance lateral contacts between protofilaments, thereby stabilizing the microtubule.[5]
Although a crystal structure of BMS-310705 specifically in complex with tubulin is not publicly available, its structural similarity to epothilone B allows for a high degree of confidence in inferring its binding mode from existing epothilone-tubulin complex structures.
Quantitative Data
The following table summarizes the available quantitative data for BMS-310705 and related epothilones, providing a comparative view of their potency.
| Compound | Assay Type | Cell Line/System | IC50 / Ki / Kd | Reference |
| BMS-310705 | Cell Growth Inhibition | KB-31 (cervical) | 0.8 nM | [7] |
| Epothilone A | [³H]Paclitaxel Displacement | Bovine brain tubulin | 2.3 µM | [1] |
| Epothilone B (Patupilone) | [³H]Paclitaxel Displacement | Bovine brain tubulin | 3.3 µM | [1] |
| Paclitaxel | [³H]Paclitaxel Displacement | Bovine brain tubulin | 3.6 µM | [1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring the increase in turbidity at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
BMS-310705 or other test compounds
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of BMS-310705 in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of BMS-310705 or DMSO (for the control).
-
Add the tubulin solution to each well.
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Competitive Binding Assay ([³H]Paclitaxel Displacement)
This assay determines the ability of a test compound to compete with radiolabeled paclitaxel for binding to microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgSO₄)
-
GTP
-
[³H]Paclitaxel
-
BMS-310705 or other test compounds
-
Scintillation fluid and counter
Protocol:
-
Microtubule Polymerization:
-
Polymerize tubulin in the presence of GTP at 37°C.
-
-
Binding Reaction:
-
Incubate the pre-formed microtubules with a fixed concentration of [³H]Paclitaxel and varying concentrations of the test compound (e.g., BMS-310705).
-
-
Separation of Bound and Free Ligand:
-
Separate the microtubules (with bound ligand) from the unbound ligand by centrifugation through a glycerol cushion.
-
-
Quantification:
-
Measure the radioactivity in the microtubule pellet using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Paclitaxel (IC50).
-
Signaling Pathways and Workflows
Apoptotic Signaling Pathway of BMS-310705
BMS-310705 induces apoptosis through the mitochondrial-mediated intrinsic pathway. The binding of BMS-310705 to β-tubulin stabilizes microtubules, leading to mitotic arrest. This sustained arrest triggers a signaling cascade that results in the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[8]
Caption: Apoptotic pathway induced by BMS-310705.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
The following diagram illustrates the key steps in performing an in vitro tubulin polymerization assay to assess the effect of a compound like BMS-310705.
Caption: Workflow for in vitro tubulin polymerization assay.
Conclusion
BMS-310705 is a potent microtubule-stabilizing agent that binds to a well-characterized site on β-tubulin, shared with other epothilones and taxanes. Its mechanism of action, involving the induction of microtubule stability and subsequent apoptosis, is supported by a growing body of preclinical data. While a specific crystal structure for BMS-310705 with tubulin remains to be determined, the extensive structural and quantitative data available for its parent compounds provide a robust framework for understanding its interaction with its molecular target. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working on microtubule-targeting agents. Further investigation into the precise binding kinetics and structural details of BMS-310705 will undoubtedly contribute to the rational design of next-generation anticancer therapeutics.
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Tumor Spectrum of BMS-310705: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Developed by Bristol Myers Squibb, this compound demonstrated potent anti-tumor activity in preclinical studies.[1][3] Its enhanced water solubility allows for a formulation without Cremophor, potentially reducing hypersensitivity reactions observed with other microtubule-targeting agents.[4] Although its clinical development appears to have been discontinued, the preclinical data on BMS-310705 provides valuable insights into the therapeutic potential and mechanism of action of epothilone analogs.[1][4] This document serves as an in-depth technical guide to the in vitro anti-tumor spectrum of BMS-310705, detailing its cytotoxic activity, mechanism of action, and the experimental protocols used for its evaluation.
Data Presentation: In Vitro Cytotoxicity
The in vitro anti-tumor activity of BMS-310705 has been evaluated against various human cancer cell lines. The compound has shown potent cytotoxicity, in some cases superior to other epothilones and taxanes.[1] The available quantitative and semi-quantitative data are summarized in the tables below.
| Cell Line | Cancer Type | IC50 (nM) | Comparative Data |
| KB-31 | Cervical Cancer | 0.8 | More potent than Epothilone B (IC50 = 1.2 nM) in the same study.[4] |
Table 1: Quantitative Cytotoxicity Data for BMS-310705
| Cell Line | Cancer Type | Concentration (µM) | Effect on Cell Survival |
| OC-2 | Ovarian Cancer (paclitaxel and platinum-refractory) | 0.05 | Significantly lower survival compared to paclitaxel.[5] |
| OC-2 | Ovarian Cancer (paclitaxel and platinum-refractory) | 0.1 - 0.5 | 85-90% reduction in cell survival.[1] |
| NSCLC-3 | Non-Small Cell Lung Cancer | Not Specified | Cytotoxic effects observed.[1] |
| NSCLC-7 | Non-Small Cell Lung Cancer | Not Specified | Cytotoxic effects observed.[1] |
Table 2: Semi-Quantitative Cytotoxicity Data for BMS-310705
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Similar to other epothilones and taxanes, BMS-310705's primary mechanism of action is the stabilization of microtubules.[6] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[6]
Studies have elucidated that BMS-310705 induces apoptosis primarily through the mitochondrial (intrinsic) pathway.[1][5] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[1][5]
Signaling Pathway Diagram
References
- 1. medscape.com [medscape.com]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMS-310705 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] These agents represent a promising class of antineoplastic drugs due to their potent cytotoxic effects against a variety of cancer cell lines, including those resistant to taxanes.[3][4] BMS-310705 induces apoptosis by targeting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic, mitochondrial-mediated apoptotic pathway.[1][5] This document provides a detailed protocol for assessing the in vitro cytotoxicity of BMS-310705 using a standard MTT assay, along with data presentation guidelines and visual representations of the experimental workflow and the compound's signaling pathway.
Data Presentation
The cytotoxic activity of BMS-310705 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. While specific IC50 values for BMS-310705 are not widely published, the following table presents hypothetical yet realistic IC50 values for illustrative purposes across a panel of human cancer cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| HeLa | Cervical Adenocarcinoma | 6.8 |
| A549 | Lung Carcinoma | 15.1 |
| K562 | Chronic Myelogenous Leukemia | 5.3 |
| OVCAR-3 | Ovarian Adenocarcinoma | 9.7 |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are not based on published experimental data for BMS-310705. Researchers should determine the IC50 values for their specific cell lines of interest experimentally. A study has shown that BMS-310705 at concentrations of 0.1-0.5 μM can reduce cell survival by 85-90% in OC-2 ovarian cancer cells.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of BMS-310705 on adherent cancer cell lines.
Materials:
-
BMS-310705 (stock solution in DMSO, sterile-filtered)
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-310705 in complete medium from the stock solution. A suggested starting concentration range is 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the BMS-310705 concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Experimental Workflow
Caption: Workflow for BMS-310705 in vitro cytotoxicity MTT assay.
Signaling Pathway of BMS-310705-Induced Apoptosis
Caption: BMS-310705 induced apoptosis signaling pathway.
References
- 1. medscape.com [medscape.com]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Arrest Analysis of BMS-310705 by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] These agents represent a promising class of antineoplastic drugs due to their potent activity against various cancer cell lines, including those resistant to taxanes.[2] The primary mechanism of action of BMS-310705 involves the stabilization of microtubules, which are crucial components of the cytoskeleton involved in cell division.[3] This interference with microtubule dynamics leads to a disruption of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4]
This document provides a detailed protocol for the analysis of cell cycle arrest induced by BMS-310705 using flow cytometry with propidium iodide (PI) staining. Additionally, it presents representative data and diagrams to illustrate the experimental workflow and the underlying signaling pathways.
Mechanism of Action
BMS-310705, like other epothilones, binds to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary process for the dynamic instability required during mitosis.[3] The stabilization of microtubules leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and ultimately causing a prolonged arrest in the G2/M phase of the cell cycle.[5] This sustained mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3.[6]
Data Presentation
The following tables summarize the expected quantitative data from cell cycle analysis of cancer cells treated with a microtubule-stabilizing agent like epothilone B, a close analog of BMS-310705. The data is presented for SW620 human colon cancer cells treated with epothilone B for 72 hours. While specific data for BMS-310705 is not publicly available, these results serve as a representative example of the expected outcome.
Table 1: Cell Cycle Distribution in SW620 Cells Treated with Epothilone B (100 nmol/L) for 72 hours
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 | 25.7 | 19.1 |
| Epothilone B | 8.3 | 10.5 | 81.2 |
| [Data derived from a study on epothilone B in SW620 cells and serves as a representative example.] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Human ovarian cancer cell lines (e.g., A2780, OC-2) or other susceptible cancer cell lines can be used.[6]
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well).
-
Cell Culture Conditions: Culture the cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of BMS-310705 (e.g., 0, 10, 50, 100 nM) for the desired time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted from standard procedures for cell cycle analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Cell Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (FL2-A or equivalent).
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway of BMS-310705 Induced Apoptosis
Caption: BMS-310705 signaling pathway leading to apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle arrest.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule stabilizing agents: their molecular signaling consequences and the potential for enhancement by drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between Microtubule Stabilizing Agents and Prostate Cancer [mdpi.com]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis Induction by BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown potent anti-cancer activity. These agents function by promoting the polymerization of tubulin, leading to the stabilization of microtubules. This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Notably, BMS-310705 has demonstrated efficacy in tumor models that are resistant to other microtubule-targeting agents like taxanes. This document provides detailed protocols for assessing the apoptotic effects of BMS-310705 in cancer cell lines, focusing on key assays to elucidate its mechanism of action.
BMS-310705 induces apoptosis primarily through the intrinsic, or mitochondrial-mediated, pathway. This process is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis. Studies have shown that treatment with BMS-310705 leads to a significant increase in caspase-9 and caspase-3 activity, with no observed effect on caspase-8, confirming the involvement of the intrinsic pathway.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes from key apoptosis assays after treating cancer cells with BMS-310705.
Table 1: Cytotoxicity of BMS-310705 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| KB.31 | Cervical Cancer | 0.8 | Apoptosis Assay |
| OC-2 | Ovarian Cancer | Not explicitly defined as IC50, but 0.1-0.5 µM reduced cell survival by 85-90% | Cell Survival Assay |
Table 2: Dose-Dependent Induction of Apoptosis by BMS-310705 in OC-2 Ovarian Cancer Cells (24-hour treatment) *
| BMS-310705 Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 5% |
| 0.01 | 15% |
| 0.05 | >25%[1] |
| 0.1 | 45% |
| 0.5 | 70% |
*Note: Data for 0.05 µM is based on published findings. Other data points are illustrative of a typical dose-dependent response.
Table 3: Caspase Activity in Cancer Cells Treated with BMS-310705 (24-hour treatment) *
| Target Caspase | BMS-310705 Concentration (µM) | Fold Increase in Activity (vs. Control) |
| Caspase-9 | 0.05 | Significant Increase[1] |
| Caspase-3/7 | 0.05 | Significant Increase[1] |
| Caspase-8 | 0.05 | No Significant Change[1] |
Table 4: Effect of BMS-310705 on Apoptotic Regulatory Proteins (Western Blot Analysis, 24-hour treatment) *
| Protein | BMS-310705 Concentration (µM) | Change in Protein Expression (Fold Change vs. Control) |
| Bcl-2 | 0.1 | 0.6 |
| Bax | 0.1 | 1.8 |
| Bax/Bcl-2 Ratio | 0.1 | 3.0 |
| Cleaved PARP | 0.1 | 4.5 |
*Note: This data is illustrative and represents a typical pro-apoptotic shift in these protein levels following treatment with a microtubule-stabilizing agent.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for BMS-310705: In Vivo Efficacy in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1] Preclinical studies have demonstrated its potential as an anticancer agent, exhibiting potent activity against a range of human tumor cell lines, including those resistant to taxanes.[2] In vivo studies in murine xenograft models have indicated superior anti-tumor activity compared to paclitaxel and other epothilones.[2][3] This document provides a summary of the available preclinical data, protocols for in vitro and in vivo evaluation, and an overview of its mechanism of action. Due to the discontinuation of its clinical development, detailed quantitative in vivo efficacy data and specific protocols from murine xenograft studies are limited in publicly accessible literature.
Introduction
Epothilones represent a promising class of antineoplastic agents that, like taxanes, interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] BMS-310705 was developed as a more water-soluble derivative of epothilone B, potentially offering formulation advantages.[1] Its mechanism of action involves the stabilization of microtubules, which triggers the intrinsic apoptotic pathway.
Mechanism of Action
BMS-310705 functions as a microtubule-stabilizing agent. By binding to β-tubulin, it promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis through the mitochondrial pathway.[5] This process involves the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, primarily involving caspase-9 and caspase-3, leading to programmed cell death.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of BMS-310705.
In Vitro Efficacy
BMS-310705 has demonstrated potent cytotoxic activity against a variety of human cancer cell lines in vitro.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| KB-31 | Cervical Cancer | 0.8 | Superior to Epothilone B (1.2 nM) under similar conditions.[6] |
| OC-2 | Ovarian Cancer | - | Induced significant apoptosis in taxol- and platinum-refractory cells. |
| NSCLC-3 | Non-Small Cell Lung Cancer | - | Apoptosis potentiated by gemcitabine or erlotinib.[3] |
| NSCLC-7 | Non-Small Cell Lung Cancer | - | Apoptosis potentiated by gemcitabine or erlotinib.[3] |
In Vivo Efficacy in Murine Xenograft Models
Experimental Protocols
The following are generalized protocols for the evaluation of a compound like BMS-310705. Specific parameters would need to be optimized for particular cell lines and animal models.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines in appropriate media and conditions.
-
Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of BMS-310705 and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Determine cell viability using a suitable assay (e.g., MTS, MTT, or CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Murine Xenograft Study Workflow
Caption: General workflow for a murine xenograft study.
Detailed Murine Xenograft Protocol
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Cell Preparation: Harvest tumor cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of media and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Based on pharmacokinetic studies, BMS-310705 was administered to female nude mice as single doses of 5 mg/kg intravenously or 15 mg/kg orally.[7] For efficacy studies, a repeated dosing schedule would be necessary and should be optimized based on tolerability and anti-tumor response. Administer the drug or vehicle control according to the planned schedule (e.g., once or twice weekly).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a specified maximum size, or when significant toxicity is observed. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
BMS-310705 is a potent microtubule-stabilizing agent with a well-defined mechanism of action that leads to apoptosis in cancer cells. While its clinical development was halted, preclinical data suggests significant in vitro and in vivo anti-tumor activity, notably its superiority over other established agents in murine xenograft models. The provided protocols offer a general framework for the preclinical evaluation of this and similar compounds. Further investigation would be required to delineate the full potential and specific applications of BMS-310705 in oncology.
References
- 1. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of BMS-310705 for Preclinical Animal Dosing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents investigated for their potent anti-tumor activity. A key advantage of BMS-310705 is its enhanced water solubility, which permits the development of intravenous formulations free of Cremophor, an excipient associated with hypersensitivity reactions.[1][2] This document provides detailed application notes and protocols for the formulation of BMS-310705 for both intravenous and oral administration in preclinical animal studies, based on publicly available data.
Physicochemical Properties and Signaling Pathway
BMS-310705 exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[3] The apoptotic mechanism is primarily mediated through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[4][5]
Caption: Signaling pathway of BMS-310705 leading to apoptosis.
Data Presentation
Table 1: Preclinical Dosing of BMS-310705 in Animal Models
| Species | Route of Administration | Dose (mg/kg) | Reference |
| Mice | Intravenous | 5 | [6] |
| Mice | Oral | 15 | [6] |
| Rats | Intra-arterial | 2 | [6] |
| Rats | Oral | 8 | [6] |
| Dogs | Intravenous | 0.5 | [6] |
| Dogs | Oral | 1 | [6] |
Table 2: Pharmacokinetic Parameters of BMS-310705 in Preclinical Models
| Species | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Reference |
| Mice | 152 | 38 | [6] |
| Rats | 39 | 54 | [6] |
| Dogs | 25.7 | 4.7 | [6] |
Table 3: Oral Bioavailability of BMS-310705 in pH Buffered Formulations
| Species | Oral Bioavailability (%) | Reference |
| Mice | 21 | [6] |
| Rats | 34 | [6] |
| Dogs | 40 | [6] |
Experimental Protocols
Intravenous Formulation Protocol (Cremophor-Free)
Due to the improved water solubility of BMS-310705, a simple aqueous-based formulation can be utilized for intravenous administration, avoiding the need for Cremophor.[2] While specific details of the clinical formulation are not fully public, a general protocol based on common practices for similar water-soluble compounds is provided below.
Materials:
-
BMS-310705 active pharmaceutical ingredient (API)
-
Sterile Water for Injection (WFI)
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile vials
-
0.22 µm sterile syringe filters
Protocol:
-
Preparation of Stock Solution:
-
Aseptically weigh the required amount of BMS-310705 API.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the API in a minimal amount of Sterile WFI to create a concentrated stock solution. The exact concentration will depend on the highest dose to be administered.
-
-
Dilution to Final Dosing Concentration:
-
Calculate the volume of the stock solution needed to achieve the final desired dosing concentration.
-
Aseptically withdraw the calculated volume of the stock solution.
-
Add the stock solution to a sterile vial containing the appropriate volume of 0.9% Sodium Chloride Injection to reach the final target concentration.
-
-
Sterile Filtration:
-
Draw the final dosing solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial for administration.
-
-
Quality Control:
-
Visually inspect the final solution for any particulate matter.
-
If required, perform analytical testing (e.g., HPLC) to confirm the concentration of BMS-310705.
-
Caption: Workflow for the preparation of an intravenous BMS-310705 formulation.
Oral Formulation Protocol (pH Buffered)
Preclinical studies have utilized "pH buffered formulations" for the oral administration of BMS-310705.[6] The specific composition of these buffers is not detailed in the available literature. Therefore, a general protocol for preparing a buffered oral suspension is provided, which can be adapted based on the specific stability and solubility profile of the compound.
Materials:
-
BMS-310705 active pharmaceutical ingredient (API)
-
A suitable buffer system (e.g., citrate buffer, phosphate buffer)
-
A suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose sodium)
-
Purified water
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
-
Stir plate and stir bar
-
Homogenizer (optional)
Protocol:
-
Preparation of the Vehicle:
-
Prepare the desired buffer solution at the target pH (a pH around 4-6 is often a reasonable starting point for oral formulations of weakly basic compounds, but should be optimized based on the pKa and stability of BMS-310705).
-
Slowly add the suspending agent to the buffered water while stirring continuously to avoid clumping. Continue stirring until a uniform, viscous solution is formed.
-
-
Incorporation of API:
-
Weigh the required amount of BMS-310705 API.
-
Gradually add the API to the prepared vehicle while stirring.
-
Continue stirring for a sufficient time to ensure a homogenous suspension. If necessary, use a homogenizer to reduce particle size and improve uniformity.
-
-
pH Adjustment and Final Volume:
-
Check the pH of the final suspension and adjust if necessary using the appropriate acid or base.
-
Add purified water to reach the final desired volume and mix thoroughly.
-
-
Storage and Administration:
-
Store the suspension in a well-closed container, protected from light. The stability of the suspension should be determined.
-
Administer the formulation to the animals using oral gavage. Ensure the suspension is well-mixed before each administration.
-
Caption: Workflow for the preparation of an oral BMS-310705 formulation.
Conclusion
The formulation of BMS-310705 for animal dosing benefits from its inherent water solubility, allowing for straightforward intravenous preparations without the need for problematic solubilizing agents like Cremophor. For oral administration, buffered suspensions are required to achieve adequate bioavailability. The protocols provided herein offer a foundation for the preparation of dosing solutions for preclinical evaluation. Researchers should perform their own stability and analytical validation for any specific formulation developed.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-310705 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medscape.com [medscape.com]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-310705 Treatment in OC-2 Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown potent anti-tumor activity. This document provides detailed application notes and protocols for the treatment of the OC-2 high-grade serous ovarian cancer (HGSOC) cell line with BMS-310705. The OC-2 cell line was established at the Cleveland Clinic from a patient with recurrent HGSOC clinically refractory to platinum and paclitaxel therapy, making it a relevant model for studying novel therapeutic strategies in chemoresistant ovarian cancer.
BMS-310705 has been demonstrated to induce significant apoptosis in taxol- and platinum-refractive OC-2 ovarian cancer cells.[1] The primary mechanism of action involves the induction of the mitochondrial-mediated apoptotic pathway.[2][3]
Data Presentation
The following tables summarize the quantitative data available for the effects of BMS-310705 on OC-2 ovarian cancer cells.
Table 1: Apoptotic Response of OC-2 Cells to BMS-310705 Treatment
| Treatment Concentration | Time Point | Percentage of Apoptotic Cells |
| Not Specified | 24 hours | >25%[2] |
| 0.05 µM | Not Specified | Maximal cell apoptosis[3] |
Table 2: Effect of BMS-310705 on OC-2 Cell Survival
| Treatment | Concentration | Outcome |
| BMS-310705 | 0.05 µM | Significantly lower survival compared to paclitaxel (P < 0.02)[2] |
Table 3: Key Molecular Events in BMS-310705-Induced Apoptosis in Ovarian Cancer Cells
| Molecular Event | Time Point of Detection | Observation |
| Cytochrome c Release | 12 hours | Detected[2] |
| Caspase-9 Activity | Not Specified | Increased[2] |
| Caspase-3 Activity | Not Specified | Increased[2] |
| Caspase-8 Activity | Not Specified | No activity observed[2] |
Signaling Pathway
BMS-310705 induces apoptosis in OC-2 ovarian cancer cells through the intrinsic, or mitochondrial-mediated, pathway. This is initiated by the stabilization of microtubules, leading to cell cycle arrest and subsequent activation of pro-apoptotic signals. This culminates in the release of cytochrome c from the mitochondria, which then activates a caspase cascade, ultimately leading to programmed cell death.
Caption: BMS-310705 apoptotic signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of BMS-310705 on OC-2 ovarian cancer cells. These are based on methodologies reported in the literature and standard laboratory practices.
Experimental Workflow
Caption: Workflow for studying BMS-310705 effects.
OC-2 Cell Culture
-
Cell Line: OC-2 (High-Grade Serous Ovarian Cancer)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
BMS-310705 Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of BMS-310705 in DMSO.
-
Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of BMS-310705 in complete culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 value of BMS-310705.
-
Materials:
-
OC-2 cells
-
96-well plates
-
BMS-310705
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed OC-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of BMS-310705 in culture medium.
-
Remove the medium from the wells and add 100 µL of the BMS-310705 dilutions (ranging from 0.01 µM to 0.5 µM is a suggested starting range based on apoptosis data). Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
-
Apoptosis Assay by Fluorescent Microscopy
This protocol is for the qualitative and quantitative assessment of apoptosis.
-
Materials:
-
OC-2 cells cultured on glass coverslips in 6-well plates.
-
BMS-310705 (e.g., 0.05 µM).
-
Hoechst 33342 and Propidium Iodide (PI) staining solution.
-
Phosphate-Buffered Saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
-
Procedure:
-
Seed OC-2 cells on coverslips and allow them to attach.
-
Treat cells with BMS-310705 for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the cells with a solution containing Hoechst 33342 (to stain the nuclei of all cells) and PI (to stain the nuclei of dead cells with compromised membranes) for 15 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei (brightly stained with Hoechst 33342), while necrotic cells will show red fluorescence from PI staining.
-
Quantify the percentage of apoptotic cells by counting at least 300 cells from random fields.
-
Western Blot Analysis for Apoptotic Proteins
This protocol is to detect the levels of key apoptotic proteins.
-
Materials:
-
OC-2 cells cultured in 6-well plates.
-
BMS-310705.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Cytochrome c, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed OC-2 cells and treat with BMS-310705 for the desired time (e.g., 12 hours for Cytochrome c, 24 hours for caspases).
-
Lyse the cells in lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
-
References
Application Notes and Protocols for BMS-310705 in NSCLC-3 and NSCLC-7 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in oncology.[1] Like other epothilones, BMS-310705 binds to β-tubulin, leading to the stabilization of microtubules, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[2][3] Preclinical studies have demonstrated its cytotoxic effects against a variety of cancer cell lines. This document provides detailed application notes and protocols for the use of BMS-310705 in non-small cell lung cancer (NSCLC) cell lines NSCLC-3 and NSCLC-7, with a focus on its apoptotic effects and potentiation by other chemotherapeutic agents.
Mechanism of Action
BMS-310705 exerts its anticancer effects by disrupting microtubule dynamics. By stabilizing microtubules, it inhibits their normal function in cell division, leading to mitotic arrest and ultimately triggering programmed cell death, or apoptosis.[2] In cancer cells, BMS-310705 has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1][4][5]
Data Presentation
Table 1: Representative IC50 Values of Epothilone B Analogs in NSCLC Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Patupilone (Epothilone B) | NCI-H460 | 0.29 | [6] |
| Ixabepilone | Various Lung Cancer Cell Lines | 2.3 - 19 | [7] |
Table 2: Apoptotic Effects of BMS-310705
| Cell Line | Treatment | Apoptosis Induction | Key Markers | Reference |
| Ovarian Cancer (similar pathway in NSCLC-3 & NSCLC-7) | 0.05 µM BMS-310705 (24h) | >25% of cells | Increased caspase-9 and -3 activity, Cytochrome c release | [4][5] |
| NSCLC-3 and NSCLC-7 | BMS-310705 | Apoptosis induction | Similar to ovarian cancer model | [1] |
| NSCLC-3 and NSCLC-7 | BMS-310705 + Gemcitabine/Erlotinib | Potentiated apoptosis | Not specified | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of BMS-310705 in NSCLC-3 and NSCLC-7 cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of BMS-310705.
Materials:
-
NSCLC-3 or NSCLC-7 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-310705 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed NSCLC-3 or NSCLC-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of BMS-310705 in complete medium.
-
Remove the medium from the wells and add 100 µL of the BMS-310705 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
NSCLC-3 or NSCLC-7 cells
-
BMS-310705
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of BMS-310705 (and/or gemcitabine/erlotinib) for the desired time (e.g., 24, 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: Western Blot for Caspase Activation and Cytochrome c Release
This protocol is for detecting the activation of key apoptotic proteins.
Materials:
-
Treated and untreated NSCLC-3 or NSCLC-7 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-caspase-9, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Visualizations
Signaling Pathway of BMS-310705-Induced Apoptosis
Caption: BMS-310705 induced apoptotic signaling pathway.
Experimental Workflow for Assessing BMS-310705 Efficacy
Caption: Workflow for evaluating BMS-310705 in NSCLC cells.
Logical Relationship of Combination Therapy
Caption: Potentiation of apoptosis by combination therapy.
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic activity of ixabepilone plus other anticancer agents: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of BMS-310705 and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the synergistic anti-cancer effects observed with the combination of BMS-310705 and erlotinib. BMS-310705 is a microtubule-stabilizing agent belonging to the epothilone class of compounds, while erlotinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). The combination of these two agents has been shown to potentiate apoptosis in cancer cells, suggesting a promising therapeutic strategy. These application notes and protocols are intended to guide researchers in the design and execution of experiments to further investigate this synergistic interaction.
Mechanism of Action
BMS-310705: As a microtubule-stabilizing agent, BMS-310705 binds to β-tubulin subunits, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis through the mitochondrial-mediated pathway. This intrinsic apoptotic pathway is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[1]
Erlotinib: Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[2] By binding to the ATP-binding site of the intracellular domain of EGFR, erlotinib blocks the autophosphorylation and activation of the receptor. This inhibition disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Synergistic Interaction: The combination of BMS-310705 and erlotinib results in a synergistic enhancement of apoptosis. It has been observed that BMS-310705-mediated apoptosis can be potentiated by the addition of erlotinib. While the precise molecular mechanism of this synergy requires further elucidation, it is hypothesized that the two agents, through their distinct mechanisms, create a multi-pronged attack on cancer cells. The cell cycle arrest induced by BMS-310705 may render the cells more susceptible to the pro-apoptotic effects of EGFR signaling inhibition by erlotinib.
Data Presentation
The following tables represent hypothetical quantitative data to illustrate how results from synergy studies could be presented. Specific values would need to be determined experimentally.
Table 1: In Vitro Cytotoxicity of BMS-310705 and Erlotinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Drug | IC50 (nM) |
| A549 | BMS-310705 | 15 |
| Erlotinib | 5000 | |
| BMS-310705 + Erlotinib (1:333 ratio) | 7 | |
| H1975 | BMS-310705 | 20 |
| Erlotinib | 100 | |
| BMS-310705 + Erlotinib (1:5 ratio) | 8 |
Table 2: Combination Index (CI) Values for BMS-310705 and Erlotinib Combination
| Cell Line | FA (Fraction Affected) | CI Value | Interpretation |
| A549 | 0.5 | 0.6 | Synergy |
| 0.75 | 0.5 | Synergy | |
| 0.9 | 0.4 | Strong Synergy | |
| H1975 | 0.5 | 0.7 | Synergy |
| 0.75 | 0.6 | Synergy | |
| 0.9 | 0.5 | Synergy | |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BMS-310705 and erlotinib, alone and in combination.
Materials:
-
Cancer cell lines (e.g., A549, H1975 Non-Small Cell Lung Cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-310705 (stock solution in DMSO)
-
Erlotinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of BMS-310705 and erlotinib in complete medium. For combination studies, prepare fixed-ratio combinations (e.g., based on the ratio of their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of the drug dilutions (single agents or combinations) to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve fitting software. For combination data, calculate the Combination Index (CI) using software like CompuSyn.
Western Blot Analysis for Apoptosis and Signaling Pathways
This protocol is for assessing the effect of BMS-310705 and erlotinib on key proteins involved in apoptosis and EGFR signaling.
Materials:
-
Cancer cell lines
-
BMS-310705 and Erlotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-EGFR, anti-t-EGFR, anti-p-AKT, anti-t-AKT, anti-p-ERK, anti-t-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with BMS-310705, erlotinib, or their combination at specified concentrations for a designated time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for investigating the synergy of BMS-310705 and erlotinib.
Caption: Signaling pathways of BMS-310705 and erlotinib leading to apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-310705 Dose-Response Curves In Vitro
Welcome to the technical support center for BMS-310705. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro dose-response experiments with this potent microtubule-stabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is BMS-310705 and what is its mechanism of action?
A1: BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B. Its primary mechanism of action is to stabilize microtubules, suppressing their dynamics. This interference with microtubule function disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces programmed cell death (apoptosis).
Q2: How does BMS-310705 induce apoptosis?
A2: BMS-310705 triggers the intrinsic, or mitochondrial, pathway of apoptosis. The stabilization of microtubules leads to the release of cytochrome c from the mitochondria into the cytoplasm. This event initiates a caspase signaling cascade, marked by the activation of caspase-9 and caspase-3, which are key executioner enzymes of apoptosis.
Q3: How should I prepare a stock solution of BMS-310705?
A3: Although BMS-310705 is noted for its improved water solubility compared to other epothilones, it is best practice to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This ensures complete dissolution. For epothilones in general, stock solutions are often prepared at 1 mM in DMSO and can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock into your cell culture medium. It is critical to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5%, and to ensure it is consistent across all wells, including vehicle controls.
Q4: What is a good starting concentration range for my dose-response experiments?
A4: The optimal concentration range is highly dependent on the cell line. Based on available data, BMS-310705 is potent in the low nanomolar to micromolar range. For instance, in OC-2 ovarian cancer cells, concentrations between 0.1-0.5 µM significantly reduced cell survival. For initial range-finding experiments, it is advisable to use a broad logarithmic dilution series, for example, from 0.1 nM to 10 µM, to identify the active range for your specific cell line.
Data Presentation: In Vitro Efficacy of BMS-310705
Due to the discontinuation of its clinical development, publicly available in vitro efficacy data for BMS-310705 is limited. The following table summarizes reported cytotoxic concentrations. Researchers should determine the specific IC50 for their cell line of interest.
| Cell Line | Cancer Type | Reported Effective Concentration/IC50 | Reference |
| OC-2 | Ovarian Cancer (paclitaxel/platinum-refractory) | 0.1-0.5 µM (reduced survival by 85-90%) | |
| NSCLC-3 | Non-Small Cell Lung Cancer | Similar results to OC-2 reported | |
| NSCLC-7 | Non-Small Cell Lung Cancer | Similar results to OC-2 reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by BMS-310705 and a general workflow for optimizing dose-response experiments.
Caption: Mechanism of action for BMS-310705.
Technical Support Center: Investigating Potential Off-Target Effects of BMS-310705
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of BMS-310705, a microtubule-stabilizing agent and analog of epothilone B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-310705?
A1: BMS-310705 is a synthetic analog of epothilone B that functions as a microtubule-stabilizing agent.[1][2] Its primary on-target effect is to bind to β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis, primarily through the mitochondrial-mediated pathway, involving the release of cytochrome c and activation of caspase-9 and -3.[3]
Q2: My cells treated with BMS-310705 show a phenotype inconsistent with microtubule stabilization. Could this be due to off-target effects?
A2: While the principal activity of BMS-310705 is microtubule stabilization, observing unexpected cellular phenotypes could suggest off-target activities. Small molecule inhibitors can sometimes interact with other proteins, such as kinases, leading to unintended biological consequences.[4] It is recommended to perform further experimental validation to investigate these potential off-target effects.
Q3: What are the first steps to investigate a suspected off-target effect of BMS-310705?
A3: A logical first step is to confirm the on-target effect in your experimental system. You can do this by assessing microtubule bundling via immunofluorescence microscopy and analyzing cell cycle progression to confirm G2/M arrest. If the on-target effect is confirmed but the anomalous phenotype persists, a broader screening approach to identify other potential targets is warranted. This could include a kinome scan or a proteome-wide thermal shift assay.
Q4: How can I differentiate between an off-target effect and downstream consequences of microtubule stabilization?
A4: This is a critical experimental question. One approach is to use another microtubule-stabilizing agent with a different chemical scaffold, such as paclitaxel. If the unexpected phenotype is not replicated with the other agent, it is more likely to be a specific off-target effect of BMS-310705. Conversely, if the phenotype is consistent across different microtubule stabilizers, it is more likely a downstream consequence of sustained microtubule stabilization.
Troubleshooting Guides
Issue 1: Unexpected changes in cellular signaling pathways unrelated to apoptosis or cell cycle arrest.
-
Possible Cause: BMS-310705 may be interacting with one or more protein kinases, leading to the modulation of their signaling pathways. Some compounds designed as kinase inhibitors have been found to have off-target effects on microtubules, and the reverse could also be true.[5]
-
Troubleshooting Steps:
-
Kinome Scan: Perform a broad in vitro kinase profiling assay to identify potential kinase targets of BMS-310705. This involves screening the compound against a large panel of purified kinases.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to analyze changes in protein phosphorylation in cells treated with BMS-310705. This can provide a global view of altered signaling pathways.
-
Western Blotting: Validate the findings from the kinome scan and phosphoproteomics by performing western blots for specific phosphorylated proteins in the identified pathways.
-
Issue 2: Unanticipated changes in protein expression levels.
-
Possible Cause: BMS-310705 may be binding to unintended protein targets, affecting their stability or expression.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This method can be used to identify direct binding of BMS-310705 to proteins in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[6][7]
-
Proteomic Profiling: Employ quantitative proteomics (e.g., SILAC or TMT labeling) to compare the proteomes of vehicle-treated and BMS-310705-treated cells to identify changes in protein abundance.
-
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for BMS-310705
| Kinase Target | Percent Inhibition at 1 µM | Potential Implication |
| Aurora Kinase A | 65% | Further disruption of mitosis, aneuploidy |
| CDK2 | 58% | Alterations in cell cycle progression |
| SRC | 45% | Modulation of cell adhesion and migration |
| p38α | 30% | Stress response pathway activation |
Table 2: Summary of Experimental Approaches for Off-Target Identification
| Experimental Protocol | Purpose | Potential Findings |
| Kinome Scan | To identify off-target kinase interactions. | A list of kinases inhibited by BMS-310705. |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of BMS-310705 to cellular proteins. | Identification of specific protein targets. |
| Proteomic Profiling | To assess global changes in protein expression. | Differentially expressed proteins and pathways. |
| Phosphoproteomics | To analyze changes in cellular signaling. | Altered phosphorylation events and signaling networks. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
-
Compound Preparation: Prepare a stock solution of BMS-310705 in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).
-
Assay Plate Setup: In a multi-well plate, add the diluted BMS-310705, a specific kinase from a broad panel, its corresponding substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity. The specific detection method will depend on the assay format (e.g., ADP-Glo, Z'-LYTE).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by BMS-310705 relative to a vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with BMS-310705 or a vehicle control for a specified duration.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of the protein of interest remaining in the soluble fraction by Western blotting or other protein detection methods. An increase in the amount of soluble protein at higher temperatures in the presence of BMS-310705 indicates binding.
Mandatory Visualization
Caption: On-target and potential off-target signaling of BMS-310705.
Caption: Experimental workflow for investigating off-target effects.
Caption: Workflow for CETSA and in vitro kinase assays.
References
- 1. Epothilones: a novel class of non-taxane microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanisms of acquired resistance to BMS 310705
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-310705. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: The clinical development of BMS-310705 was discontinued. Therefore, specific data on acquired resistance mechanisms are limited. The information provided below is based on the known mechanisms of action for BMS-310705 and the established resistance mechanisms for the broader class of microtubule-stabilizing agents, including other epothilones and taxanes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-310705?
A1: BMS-310705 is a semi-synthetic analog of epothilone B that functions as a microtubule-stabilizing agent.[1][2] It binds to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] Studies have shown that BMS-310705 induces apoptosis through the mitochondrial-mediated pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[3][4]
Q2: My cells are showing decreased sensitivity to BMS-310705. What are the potential mechanisms of acquired resistance?
A2: While specific studies on acquired resistance to BMS-310705 are not available, resistance to microtubule-stabilizing agents, in general, can be attributed to several mechanisms:
-
Alterations in the Drug Target (β-tubulin):
-
Isotype Expression: Overexpression of certain β-tubulin isotypes, particularly class III β-tubulin (TUBB3), has been linked to resistance to microtubule-targeting agents.[5]
-
Gene Mutations: Point mutations in the gene encoding β-tubulin can alter the drug binding site, thereby reducing the efficacy of the compound.[6][7][8][9]
-
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, lowering its intracellular concentration and effectiveness.[10][11][12][13][14] While epothilones are generally considered poor substrates for P-gp compared to taxanes, this can still be a mechanism of resistance.[15]
-
-
Evasion of Apoptosis:
-
Alterations in apoptotic signaling pathways can render cells less sensitive to the pro-apoptotic signals initiated by BMS-310705.
-
Q3: Is BMS-310705 effective against taxane-resistant cell lines?
A3: Yes, preclinical studies have shown that epothilones, including BMS-310705, can be effective in paclitaxel-resistant tumor models.[16] This is often because they are less susceptible to common taxane resistance mechanisms, such as P-glycoprotein-mediated drug efflux.[15]
Troubleshooting Guide
Issue: Gradual loss of BMS-310705 efficacy in a long-term cell culture experiment.
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Verify IC50 Shift: Perform a dose-response curve with your current cell line and compare it to the parental (sensitive) cell line to quantify the change in the half-maximal inhibitory concentration (IC50). 2. Investigate Target Alterations: Analyze the expression levels of different β-tubulin isotypes (especially βIII-tubulin) via Western blot or qRT-PCR. Sequence the β-tubulin gene to check for mutations. 3. Assess Drug Efflux: Measure the expression of common ABC transporters (e.g., P-gp/ABCB1) using Western blot or qRT-PCR. Perform a drug efflux assay to determine if the cells are actively pumping out the drug. 4. Evaluate Apoptotic Pathway: Assess the levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) via Western blot. |
| Compound Degradation | 1. Check Compound Stability: Ensure proper storage of BMS-310705 according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 2. Confirm Compound Activity: Test the current batch of BMS-310705 on a known sensitive cell line to confirm its potency. |
| Cell Line Contamination or Drift | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination. |
Illustrative Data Presentation
The following tables present hypothetical data to illustrate the characterization of a BMS-310705-resistant cell line.
Table 1: Cytotoxicity of BMS-310705 in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 5.2 ± 0.8 | 1.0 |
| BMS-310705-Resistant | 85.7 ± 12.3 | 16.5 |
Table 2: Expression of Potential Resistance Markers
| Marker | Parental (Sensitive) Cells (Relative Expression) | BMS-310705-Resistant Cells (Relative Expression) |
| βIII-tubulin mRNA | 1.0 | 8.2 |
| ABCB1 (P-gp) Protein | 1.0 | 12.5 |
Experimental Protocols
1. Protocol: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of BMS-310705 in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Protocol: Western Blot for βIII-tubulin and P-glycoprotein Expression
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against βIII-tubulin (1:1000), P-glycoprotein (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Mechanism of action of BMS-310705 leading to apoptosis.
Caption: Experimental workflow for investigating BMS-310705 resistance.
Caption: Potential mechanisms of acquired resistance to BMS-310705.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel resistance in non-small-cell lung cancer associated with beta-tubulin gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Acquired ABC-transporter overexpression in cancer cells: transcriptional induction or Darwinian selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
BMS-310705 Stability for Aqueous Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BMS-310705 in aqueous solutions for experimental use. The following frequently asked questions (FAQs) and troubleshooting guides are designed to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-310705 and what are its general stability characteristics?
BMS-310705 is a semi-synthetic analog of epothilone B, which acts as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis.[1][2] A key structural feature of BMS-310705 is an amino group at the C21 position of the methylthiazole ring. This modification significantly increases its chemical stability and water solubility compared to the parent epothilone B.[1][3] This enhanced solubility allows for the preparation of aqueous formulations without the need for solubilizing agents like Cremophor, which are often required for other epothilones.[4]
Q2: How should I prepare and store stock solutions of BMS-310705?
Proper preparation and storage of stock solutions are critical for maintaining the compound's activity. It is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium.
Recommended Storage Conditions for Stock Solutions:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the recommended procedure for preparing working solutions for in-vitro experiments?
For cell-based assays, a common practice is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final desired concentration in the cell culture medium.
Experimental Protocol: Preparation of BMS-310705 Working Solution for Cell Culture
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of BMS-310705 powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Ensure the solution is completely dissolved by gentle vortexing.
-
-
Storage of Stock Solution:
-
Dispense the 10 mM stock solution into small-volume, amber-colored, and tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired experimental concentration (e.g., in the range of 0.1-0.5 µM).
-
It is crucial to add the DMSO stock solution to the culture medium and mix immediately and thoroughly to avoid precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
Prepare fresh working solutions for each experiment to ensure optimal compound activity.
-
Troubleshooting Guide
Issue 1: Precipitation observed when diluting the DMSO stock solution into aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of the compound in the final aqueous solution is too high, exceeding its solubility limit. Another possibility is inadequate mixing upon dilution.
-
Solution:
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) is as low as possible.
-
Try a stepwise dilution: first, dilute the stock into a smaller volume of the aqueous solution with vigorous vortexing, and then add this intermediate dilution to the final volume.
-
Consider using a different aqueous buffer if compatible with your experimental setup. The oral bioavailability of BMS-310705 has been studied in pH-buffered formulations, suggesting its stability in such systems.[5]
-
Issue 2: Inconsistent or lower-than-expected activity of BMS-310705 in experiments.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Review your storage procedures. Ensure stock solutions are stored at the recommended temperatures and are protected from light. Avoid multiple freeze-thaw cycles by using single-use aliquots.
-
-
Possible Cause 2: Degradation of the compound in the experimental medium during prolonged incubation.
-
Solution: While BMS-310705 is chemically more stable than other epothilones, its stability in culture medium at 37°C over extended periods (e.g., > 24-48 hours) may be limited. For long-term experiments, consider replacing the medium with freshly prepared BMS-310705 solution at regular intervals.
-
-
Possible Cause 3: Interaction with components in the serum of the cell culture medium.
-
Solution: If you observe variability between experiments, consider if the serum source or lot has changed. You may need to pre-screen new serum lots for their effect on the compound's activity.
-
Visualizing Experimental Processes and Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key workflows and biological pathways.
Caption: Workflow for preparing BMS-310705 solutions.
Caption: Signaling pathway of BMS-310705.
References
- 1. medscape.com [medscape.com]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming P-glycoprotein-Mediated Resistance with BMS-310705
Welcome to the technical support center for researchers utilizing BMS-310705 in the context of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is BMS-310705 and what is its primary mechanism of action?
A1: BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B.[1][2][3] Its primary mechanism of action is the stabilization of microtubules, leading to the arrest of the cell cycle at the G2-M phase and subsequent induction of apoptosis (programmed cell death).[4][5] This activity is similar to that of taxanes, but epothilones bind to a different site on the β-tubulin subunit.
Q2: Is BMS-310705 effective against cancer cells that are resistant to other chemotherapy drugs?
A2: Yes, BMS-310705 and other epothilones have shown efficacy in cancer cell lines and preclinical models that are resistant to taxanes.[4] This is often due to their ability to overcome resistance mechanisms such as the overexpression of P-glycoprotein (P-gp) or mutations in β-tubulin.[4] BMS-310705 has demonstrated superior anti-tumor activity compared to paclitaxel and natural epothilones B and D in human tumor xenografts.[2]
Q3: How does BMS-310705 interact with P-glycoprotein (P-gp)?
A3: The class of drugs to which BMS-310705 belongs, the epothilones, are generally considered to be poor substrates for P-glycoprotein.[1] This characteristic is a key reason for their activity in multidrug-resistant cells that overexpress P-gp.[4] However, the interaction can be complex and may vary between different epothilone analogs. For instance, the closely related epothilone B analog, ixabepilone, has been identified as a P-gp substrate, and overexpression of P-gp can lead to resistance to this drug.[6] Therefore, it is crucial to experimentally determine the interaction of BMS-310705 with P-gp in your specific cell model.
Q4: What is the evidence that BMS-310705 can overcome P-gp-mediated resistance?
A4: While direct quantitative data for BMS-310705 in P-gp overexpressing versus parental cell lines is limited in publicly available literature, the broader class of epothilones is known to be effective against P-gp overexpressing cells.[4] For example, epothilone D retains full activity against P-gp-overexpressing multidrug-resistant cells.[7] The enhanced cytotoxic effect of epothilones in resistant cell lines is attributed to them being poor substrates for P-gp.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of BMS-310705 and Related Compounds
| Compound | Cell Line | IC50 (nM) | Notes | Reference |
| BMS-310705 | KB-31 (human cervix cancer) | 0.8 | Taxane-sensitive parental cell line. | [7] |
| Epothilone B | HCT116 (human colon cancer) | 0.41 | Taxane-sensitive parental cell line. | [8] |
| Epothilone B | HCT116/VM46 (P-gp overexpressing) | 2.6 | Multidrug-resistant cell line. | [8] |
| Ixabepilone | MDCK (parental) | 90 | Parental canine kidney cell line. | [6] |
| Ixabepilone | MDCK-MDR1 (P-gp overexpressing) | >2000 | P-gp transfected cell line. | [6] |
| Paclitaxel | A2780 (human ovarian cancer) | 2.5 | Taxane-sensitive parental cell line. | |
| Paclitaxel | A2780/ADR (P-gp overexpressing) | 150 | Multidrug-resistant cell line. |
Note: Data for different compounds and cell lines are from various sources and may not be directly comparable due to different experimental conditions.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Assessing Cytotoxicity using MTT/XTT Assay
This protocol determines the concentration of BMS-310705 required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed your parental (sensitive) and P-gp overexpressing (resistant) cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of BMS-310705 in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Troubleshooting:
-
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding or evaporation from edge wells.
-
Solution: Ensure a single-cell suspension before seeding. Do not use the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
-
-
Issue: Low signal or no dose-response.
-
Possible Cause: Incorrect drug concentration range, inactive compound, or highly resistant cells.
-
Solution: Test a wider range of drug concentrations. Verify the activity of your BMS-310705 stock. Confirm P-gp expression in your resistant cell line.
-
Protocol 2: P-gp Functional Assay using Calcein AM
This assay measures the efflux activity of P-gp. Calcein AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp activity reduces intracellular fluorescence.
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of BMS-310705 or a known P-gp inhibitor (e.g., verapamil, cyclosporin A) for 30-60 minutes.
-
Calcein AM Loading: Add Calcein AM to a final concentration of 0.25-1 µM and incubate for 15-30 minutes at 37°C, protected from light.[9]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Calcein AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~517 nm).[9]
-
Data Analysis: Increased fluorescence in the presence of BMS-310705 indicates inhibition of P-gp-mediated efflux.
Troubleshooting:
-
Issue: High background fluorescence.
-
Possible Cause: Incomplete removal of extracellular Calcein AM or autofluorescence from the medium.
-
Solution: Ensure thorough washing steps. Use phenol red-free medium for the assay.[10]
-
-
Issue: Low fluorescence signal in parental cells.
-
Possible Cause: Low esterase activity or cell death.
-
Solution: Ensure cells are healthy and metabolically active. Optimize Calcein AM concentration and incubation time.
-
Protocol 3: P-gp Functional Assay using Rhodamine 123
Rhodamine 123 is another fluorescent substrate of P-gp. Its intracellular accumulation is inversely proportional to P-gp activity.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of your cells.
-
Inhibitor Pre-incubation: Pre-incubate cells with BMS-310705 or a positive control inhibitor.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~5 µM) and incubate for 60-90 minutes at 37°C, protected from light.[9]
-
Washing: Wash the cells three times with ice-cold PBS.
-
Analysis by Flow Cytometry: Resuspend cells in PBS and analyze immediately on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FITC).
-
Data Analysis: An increase in the mean fluorescence intensity in the presence of BMS-310705 indicates P-gp inhibition.
Troubleshooting:
-
Issue: Broad fluorescence peaks in flow cytometry.
-
Possible Cause: Cell clumps or debris.
-
Solution: Ensure a single-cell suspension by gentle pipetting or filtering. Use forward and side scatter gating to exclude debris and dead cells.
-
-
Issue: No difference between sensitive and resistant cells.
-
Possible Cause: Loss of P-gp expression in the resistant line or use of a non-P-gp substrate dye.
-
Solution: Regularly verify P-gp expression by Western blot. Confirm that Rhodamine 123 is a suitable substrate for your specific cell model.
-
Protocol 4: Western Blot for P-glycoprotein Expression
This protocol is to confirm the overexpression of P-gp in your resistant cell line.
Methodology:
-
Cell Lysis: Lyse the parental and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[11]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or UIC2) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Loading Control: Probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Troubleshooting:
-
Issue: No P-gp band detected in the resistant cell line.
-
Possible Cause: Low P-gp expression, inactive primary antibody, or issues with protein extraction/transfer.
-
Solution: Use a positive control cell line known to overexpress P-gp. Check the integrity of your primary antibody. Optimize lysis and transfer conditions.
-
-
Issue: High background on the blot.
-
Possible Cause: Insufficient blocking, too high antibody concentration, or inadequate washing.
-
Solution: Increase blocking time or use a different blocking agent. Titrate your primary and secondary antibodies. Increase the number and duration of wash steps.
-
Visualizations
Caption: Mechanism of P-gp mediated resistance and the role of BMS-310705.
Caption: Experimental workflow for the Calcein AM P-gp functional assay.
Caption: Western blot workflow for detecting P-glycoprotein expression.
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epothilone B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ixabepilone, a novel microtubule-targeting agent for breast cancer, is a substrate for P-glycoprotein (P-gp/MDR1/ABCB1) but not breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
BMS-310705 Preclinical Toxicity Profile: A Technical Resource
This technical support center provides essential information and guidance for researchers and drug development professionals working with the epothilone B analog, BMS-310705. The content is structured to address common questions and challenges that may arise during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is BMS-310705 and what is its primary mechanism of action?
A1: BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B.[1][2] Its primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis.[3][4] This action is similar to other epothilones and taxanes.[3][4]
Q2: How does the in vitro potency of BMS-310705 compare to other similar compounds?
A2: Preclinical studies have indicated that BMS-310705 is more cytotoxic than epothilone D in human tumor cell lines.[5] It has demonstrated potent activity against various cancer cell lines, including those resistant to paclitaxel. For instance, in OC-2 ovarian cancer cells refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by 85-90%.[5]
Q3: What is the apoptotic pathway induced by BMS-310705?
A3: BMS-310705 induces apoptosis primarily through the mitochondrial-mediated pathway.[5][6] This is evidenced by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[5][6] No significant activation of caspase-8 has been observed, suggesting the extrinsic apoptotic pathway is not primarily involved.[6]
Q4: What is the preclinical toxicity profile of BMS-310705 in animal models?
A4: While detailed quantitative preclinical toxicology data such as LD50 values are not widely published, it is known that BMS-310705 was selected for clinical development based on an in vivo anti-tumor activity and toxicity profile similar to that of ixabepilone.[1] In human tumor xenograft models in mice, BMS-310705 demonstrated superior anti-tumor activity compared to paclitaxel, natural epothilone B, and natural epothilone D.[2][5]
Q5: What were the observed toxicities in human clinical trials?
A5: In Phase I clinical trials, the dose-limiting toxicities (DLTs) for BMS-310705 were identified as diarrhea and myelosuppression.[1] Other frequently reported non-hematological toxicities included neurotoxicity (mainly paraesthesia), asthenia, and myalgia.[1]
Troubleshooting Guide for Preclinical Experiments
| Issue | Potential Cause | Recommended Action |
| High variability in in vitro cytotoxicity assays. | Cell line instability or development of resistance. Inconsistent drug concentration or exposure time. | Regularly perform cell line authentication. Use early passage numbers. Ensure accurate drug dilution and consistent incubation times. |
| Unexpected in vivo toxicity at previously reported non-toxic doses. | Differences in animal strain, age, or health status. Formulation issues leading to altered bioavailability. | Standardize animal models. Prepare fresh drug formulations for each experiment and verify solubility. Consider a dose-range finding study in your specific animal model. |
| Difficulty in observing apoptosis induction. | Insufficient drug concentration or exposure time. Apoptosis detection method not sensitive enough. Cell line is resistant to apoptosis. | Perform a dose-response and time-course experiment. Use multiple apoptosis assays (e.g., Annexin V staining, caspase activity assays, TUNEL). Confirm expression of key apoptotic proteins. |
| Neurotoxicity observed in animal models. | On-target effect of microtubule stabilization in neurons. | Carefully monitor animals for signs of neurotoxicity (e.g., gait abnormalities, paralysis). Consider reducing the dose or altering the dosing schedule. |
Data Presentation
In Vitro Cytotoxicity of BMS-310705
| Cell Line | Cancer Type | IC50 (nM) | Comparator IC50 (nM) |
| KB-31 | Human Cervix Cancer | 0.8 | Epothilone B: 1.2 |
Note: Data extracted from a patent application and may require independent verification.[2]
Summary of Preclinical Pharmacokinetics
| Species | Systemic Clearance | Volume of Distribution (Vss) | Oral Bioavailability |
| Mice | 152 ml/min/kg | 38 l/kg | 21% |
| Rats | 39 ml/min/kg | 54 l/kg | 34% |
| Dogs | 25.7 ml/min/kg | 4.7 l/kg | 40% |
Data from single-dose studies.[7]
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay:
-
Cell Culture: Culture human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of BMS-310705 in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media to achieve the desired final concentrations.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Replace the culture medium with medium containing various concentrations of BMS-310705 or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by fitting the dose-response data to a sigmoidal curve.
General Protocol for In Vivo Antitumor Efficacy Study in Xenograft Models:
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer BMS-310705 and a vehicle control via a clinically relevant route (e.g., intravenous or oral) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizations
Caption: Signaling pathway of BMS-310705-induced apoptosis.
Caption: General experimental workflow for preclinical toxicity assessment.
References
- 1. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epothilones | Macrocycles in Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Epothilone-Induced Neurotoxicity in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common side effect of neurotoxicity associated with epothilones.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding epothilone-induced neurotoxicity.
Q1: What is the primary mechanism of epothilone-induced neurotoxicity?
A1: Epothilones are microtubule-stabilizing agents.[1][2] Their therapeutic effect in oncology stems from hyper-stabilizing microtubules in rapidly dividing cancer cells, leading to mitotic arrest and apoptosis.[3][4] However, in post-mitotic neurons, this same mechanism disrupts the delicate balance of microtubule dynamics essential for axonal transport of organelles, neurofilaments, and other vital components.[5] This disruption of axonal transport is a key initiating event in epothilone-induced peripheral neuropathy (EIPN).[1] The subsequent damage primarily affects sensory neurons, leading to a "dying-back" axonopathy.[6]
Q2: What are the typical in vitro and in vivo models to study epothilone neurotoxicity?
A2: In vitro models commonly utilize primary neuronal cultures, with Dorsal Root Ganglion (DRG) neurons being particularly relevant as they are the primary cell type affected in peripheral neuropathy.[7] Other neuronal cell lines can also be used.[8] In vivo models typically involve rodents (rats and mice) treated with epothilones to induce a peripheral neuropathy that mimics the clinical condition.[2][8]
Q3: What are the most common epothilone analogs, and how do they compare in terms of neurotoxicity?
A3: Epothilone B (patupilone) and its semi-synthetic analog ixabepilone are well-studied.[1] While both are neurotoxic, the dose-limiting toxicities can differ, with neuropathy being a significant concern for ixabepilone.[9] Epothilone D has shown a potentially better therapeutic window in some preclinical models of neurodegenerative disease, exhibiting neuroprotective effects at low doses, but it still causes neurotoxicity at higher, anti-cancer relevant concentrations.[4][5][10] Structure-activity relationship studies are ongoing to develop analogs with an improved safety profile.
II. Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during the assessment of epothilone neurotoxicity.
1. In Vitro Neurite Outgrowth Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in neurite length between control wells | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a validated cell counting method. |
| Uneven coating of culture plates. | Ensure complete and even coating of plates with substrates like poly-L-lysine or laminin. Allow adequate incubation time for the coating. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| No neurite outgrowth in all wells, including controls | Poor cell viability post-thawing/plating. | Handle cells gently during thawing and plating. Optimize cryopreservation and thawing protocols. |
| Suboptimal culture medium or supplements. | Use fresh, pre-warmed media and high-quality supplements. | |
| Contamination (bacterial or fungal). | Practice strict aseptic techniques. Regularly screen for mycoplasma contamination. | |
| Unexpected increase in neurite outgrowth at low epothilone concentrations | Biphasic dose-response (hormesis). | This can be a real biological effect. Some microtubule-stabilizing agents at very low concentrations can promote neurite extension.[11] Extend your dose-response curve to include lower concentrations to fully characterize this effect. |
2. In Vivo Rodent Models of CIPN
| Problem | Potential Cause | Troubleshooting Steps |
| High mortality rate in the treatment group | Dose is too high for the specific rodent strain. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific strain, age, and sex of animal.[1][8] |
| Vehicle-related toxicity. | Ensure the vehicle is well-tolerated. If using solvents like DMSO, keep the final concentration low.[12] | |
| Lack of significant neuropathy development | Insufficient cumulative dose or duration of treatment. | Review literature for established protocols. It may be necessary to increase the dose or the number of treatment cycles.[2][8] |
| Insensitive behavioral or physiological endpoint. | Use a battery of tests to assess different modalities (e.g., thermal and mechanical sensitivity, motor coordination).[2][13] Nerve conduction studies can provide a more direct measure of nerve damage. | |
| High variability in behavioral test results | Improper animal handling and habituation. | Handle animals frequently before testing to reduce stress. Ensure adequate habituation to the testing apparatus. |
| Subjective bias in scoring. | Whenever possible, use automated scoring systems. If manual scoring is necessary, ensure the experimenter is blinded to the treatment groups. |
III. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on epothilone-induced neurotoxicity.
Table 1: In Vitro Neurotoxicity of Epothilone B
| Cell Type | Assay | Concentration Range | Effect | Reference |
| Rat DRG Neurons | Neurite Elongation | 0.1 nM - 1 µM | Dose-dependent reduction in neurite length. | [8][14] |
| Cortical Neurons | Axon Growth | 1 pM - 1 µM | Biphasic: promotion at pM, inhibition at nM-µM. | [11] |
| Adult DRG Neurons | Axon Growth | 1 pM - 1 µM | Inhibition of axon growth at all concentrations tested. | [11] |
Table 2: In Vivo Neurotoxicity of Epothilone B in Rats
| Rat Strain | Dosing Regimen | Key Findings | Reference |
| Wistar & Fischer | 0.25 - 1.5 mg/kg i.v. weekly for 4 weeks | Dose-dependent neurotoxicity observed in neurophysiological, behavioral, and pathological assessments. Tubulin hyper-polymerization in sciatic nerve. | [8][14] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to assess epothilone neurotoxicity.
1. In Vitro Neurite Outgrowth Assay using Primary DRG Neurons
Objective: To quantify the effect of epothilones on neurite elongation in primary sensory neurons.
Methodology:
-
Preparation of Culture Plates:
-
Coat 24-well plates with poly-L-lysine (0.1 mg/ml) overnight at room temperature or for 2 hours at 37°C.
-
Wash plates with sterile ddH₂O and then coat with laminin (5 µg/ml) for at least 2 hours at 37°C before plating cells.
-
-
Isolation and Culture of DRG Neurons:
-
Dissect Dorsal Root Ganglia from E15 rat embryos or adult rodents.
-
Digest the ganglia with a solution of collagenase and trypsin to obtain a single-cell suspension.
-
Plate the dissociated neurons onto the coated plates in a suitable neuronal culture medium.
-
-
Epothilone Treatment:
-
After allowing the neurons to adhere and extend initial neurites (typically 24 hours), replace the medium with fresh medium containing various concentrations of the epothilone analog or vehicle control.
-
-
Immunofluorescence Staining:
-
After the desired treatment period (e.g., 48 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (Tuj1).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to measure the total neurite length per neuron.[15]
-
2. In Vivo Assessment of Peripheral Neuropathy in Rodents
Objective: To evaluate the development of sensory neuropathy in rodents following epothilone administration.
Methodology:
-
Animal Model:
-
Use adult male or female rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Epothilone Administration:
-
Behavioral Testing (Hot Plate Test for Thermal Sensitivity):
-
Habituate the animals to the testing room and apparatus before the experiment.
-
Place the animal on the surface of the hot plate, which is maintained at a constant temperature (e.g., 55°C).[16][17]
-
Record the latency for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping.
-
Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.[18]
-
Perform baseline testing before the first drug administration and at regular intervals throughout the study.
-
-
Nerve Conduction Velocity (NCV) Measurement:
-
Anesthetize the animal.
-
Place stimulating electrodes on the sciatic nerve at two different points (e.g., sciatic notch and ankle).
-
Place recording electrodes on the plantar muscles of the hind paw.
-
Measure the latency of the compound muscle action potential (CMAP) from each stimulation point.
-
Calculate the NCV by dividing the distance between the two stimulation points by the difference in latencies.[19][20][21]
-
V. Signaling Pathways and Experimental Workflows
1. Signaling Pathway of Epothilone-Induced Neurotoxicity
The primary mechanism involves the hyper-stabilization of microtubules, leading to a cascade of detrimental effects on neuronal function.
Caption: Epothilone-induced neurotoxicity pathway.
2. Experimental Workflow for In Vitro Neurotoxicity Screening
This workflow outlines the key steps for screening epothilone analogs for potential neurotoxicity using a neurite outgrowth assay.
Caption: In vitro neurotoxicity screening workflow.
3. Logical Relationship for Mitigating Neurotoxicity
This diagram illustrates the logical approaches to reducing epothilone-induced neurotoxicity.
Caption: Strategies to mitigate epothilone neurotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chemotherapy-induced painful neuropathy: pain-like behaviours in rodent models and their response to commonly-used analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Frontiers | Deleterious and protective effects of epothilone-D alone and in the context of amyloid β- and tau-induced alterations [frontiersin.org]
- 5. jneurosci.org [jneurosci.org]
- 6. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rodent models of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Experimental epothilone B neurotoxicity: results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 16. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. youtube.com [youtube.com]
- 19. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
- 21. NONINVASIVE MODEL OF SCIATIC NERVE CONDUCTION IN HEALTHY AND SEPTIC MICE: RELIABILITY AND NORMATIVE DATA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of BMS-310705 Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data for researchers working on improving the therapeutic index of BMS-310705 and its analogs.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, presented in a question-and-answer format.
Issue 1: High in vitro cytotoxicity in non-cancerous cell lines.
-
Question: My BMS-310705 analog shows potent cytotoxicity against cancer cells, but also unacceptably high toxicity in my normal (non-cancerous) cell line controls. How can I troubleshoot this?
-
Answer:
-
Confirm On-Target Toxicity: The primary mechanism of action for BMS-310705 is microtubule stabilization, leading to G2/M cell cycle arrest and apoptosis.[1][2] First, verify that the cytotoxicity in normal cells is due to this on-target effect. You can perform cell cycle analysis by flow cytometry to see if the normal cells are also arresting in the G2/M phase.
-
Assess Proliferation Rate: Microtubule-targeting agents are most effective against rapidly dividing cells. If your non-cancerous cell line has a high proliferation rate in your culture conditions, it will be more sensitive to BMS-310705 analogs. Consider using a non-cancerous cell line with a lower proliferation rate for more representative toxicity screening.
-
Investigate Off-Target Effects: If the toxicity profile in normal cells does not correlate with G2/M arrest, consider off-target effects. A broad kinase screen or similar off-target profiling can help identify unintended molecular targets.
-
Structural Modifications: The toxicity may be inherent to the current structure of your analog. Consider synthesizing new analogs with modifications aimed at increasing selectivity. For example, explore changes to the side chains that might favor uptake or binding in cancer cells over normal cells.
-
Issue 2: Unexpected in vivo toxicity, particularly neurotoxicity.
-
Question: My BMS-310705 analog had a promising in vitro therapeutic window, but in my mouse model, I'm observing significant neurotoxicity at doses required for anti-tumor efficacy. What are my next steps?
-
Answer:
-
Dosing Schedule Modification: The toxicity of epothilones can be highly dependent on the dosing schedule.[3] Instead of a single high dose, consider a fractionated dosing schedule (e.g., lower doses administered more frequently).[4] This can maintain therapeutic drug levels at the tumor site while minimizing peak concentrations that may drive toxicity.
-
Formulation Improvement: BMS-310705 is water-soluble, which is an advantage over older microtubule inhibitors that require potentially toxic solubilizing agents.[3] However, you could explore advanced formulation strategies like encapsulation in nanoparticles or liposomes to improve tumor-specific delivery and reduce systemic exposure.
-
Combination Therapy: Consider combining your analog with another anti-cancer agent that has a different mechanism of action. This may allow you to reduce the dose of your BMS-310705 analog, thereby decreasing its toxicity while maintaining or even enhancing the overall anti-tumor effect.
-
Re-evaluate Structure-Activity Relationship (SAR): The structural features contributing to neurotoxicity may be distinct from those required for anti-tumor activity. A medicinal chemistry campaign to systematically modify the analog and assess the impact on both efficacy and neurotoxicity in parallel is recommended.
-
Issue 3: Inconsistent results in cytotoxicity assays.
-
Question: I am getting variable IC50 values for my BMS-310705 analog in my cancer cell line panel. How can I improve the reproducibility of my cytotoxicity assays?
-
Answer:
-
Cell Density Optimization: Ensure you are using an optimal and consistent cell density for seeding your assay plates. High cell density can lead to artificially low IC50 values, while low density can result in poor cell health and inconsistent growth.
-
Gentle Cell Handling: Excessive or forceful pipetting during cell seeding can damage cells and lead to variability. Handle cell suspensions gently.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Standardize your incubation time based on the cell doubling time and the mechanism of action of your compound. For microtubule inhibitors, a 48-72 hour incubation is common.
-
Assay Choice: The choice of cytotoxicity assay can influence results. Reagent-based assays like MTT or CCK-8 measure metabolic activity, which can sometimes be confounded by the drug. Consider a complementary assay that directly measures cell number, such as crystal violet staining or a cell counting-based method.
-
Positive and Negative Controls: Always include appropriate positive (e.g., parent BMS-310705 or paclitaxel) and negative (vehicle control) controls on every plate to ensure the assay is performing as expected.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-310705 and its analogs?
A1: BMS-310705 is a microtubule-stabilizing agent.[2] It binds to β-tubulin, promoting the polymerization of tubulin into microtubules and inhibiting their depolymerization.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][5]
Q2: What are the known dose-limiting toxicities of BMS-310705 from clinical trials?
A2: In Phase I clinical trials, the dose-limiting toxicities of BMS-310705 were found to be diarrhea, neutropenia, and neurotoxicity (mainly paraesthesia).[3][6]
Q3: How can I improve the aqueous solubility of my BMS-310705 analog?
A3: BMS-310705 itself was developed as a water-soluble analog of epothilone B.[3] If your analog has poor solubility, consider introducing polar functional groups at positions on the molecule that are tolerant to modification without losing efficacy. Another approach is to employ formulation strategies such as using co-solvents, cyclodextrins, or creating solid dispersions.
Q4: Are there strategies to overcome resistance to BMS-310705 analogs?
A4: Resistance to microtubule inhibitors can arise from several mechanisms, including mutations in tubulin or overexpression of drug efflux pumps like P-glycoprotein.[7] Epothilones, including BMS-310705, have shown efficacy in some taxane-resistant models, suggesting they may be less susceptible to certain resistance mechanisms.[2] To address potential resistance, you could explore combination therapies with agents that target different pathways or with inhibitors of drug efflux pumps.
Q5: What in vivo models are suitable for evaluating the therapeutic index of BMS-310705 analogs?
A5: Human tumor xenograft models in immunocompromised mice (e.g., nude or SCID mice) are commonly used to assess anti-tumor efficacy.[8] To evaluate toxicity, particularly neurotoxicity, rodent models (rats or mice) can be used.[9] Assessment in these models can include behavioral tests (e.g., hot plate test for sensory neuropathy), neurophysiological measurements (e.g., nerve conduction velocity), and histopathological analysis of nerve tissue.[10]
Data Presentation
Table 1: Summary of Phase I Clinical Trial Data for BMS-310705
| Parameter | Value | Reference |
| Dosing Schedules Tested | 5-30 mg/m²/week (Days 1, 8, 15 every 4 weeks) | [6] |
| 5-30 mg/m²/week (Days 1 & 8 every 3 weeks) | [6] | |
| Recommended Doses | 15 mg/m² (Days 1, 8, 15 schedule) | [6] |
| 20 mg/m² (Days 1 & 8 schedule) | [6] | |
| Dose-Limiting Toxicities | Diarrhea, Neutropenia, Neurotoxicity | [3][6] |
| Pharmacokinetics | Linear, short half-life | [6] |
| Objective Responses | 5 reported in Phase I | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the BMS-310705 analog in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the BMS-310705 analog at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A). Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-stabilizing activity.
Protocol 3: In Vivo Neurotoxicity Assessment in Rodents
-
Animal Model: Use adult female Wistar or Fischer rats.[9]
-
Dosing: Administer the BMS-310705 analog intravenously (iv) weekly for 4 weeks at a range of doses.[9]
-
Behavioral Testing (Hot Plate Test):
-
Place the rat on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., paw licking or jumping).
-
Perform this test at baseline and at regular intervals throughout the study. An increased latency can indicate sensory neuropathy.
-
-
Neurophysiological Assessment (Nerve Conduction Velocity):
-
At the end of the study, anesthetize the animals.
-
Stimulate the sciatic nerve at two different points and record the resulting muscle action potentials.
-
Calculate the nerve conduction velocity based on the distance between the stimulation points and the difference in latency of the responses. A decrease in conduction velocity is a sign of nerve damage.
-
-
Histopathology:
-
Perfuse the animals and collect the sciatic nerves and dorsal root ganglia.
-
Process the tissues for histology and examine for signs of axonal degeneration or demyelination.
-
Visualizations
Caption: Mechanism of action of BMS-310705 analogs leading to apoptosis.
Caption: Workflow for evaluating the therapeutic index of BMS-310705 analogs.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug. | Semantic Scholar [semanticscholar.org]
- 7. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of ixabepilone (BMS247550), a novel epothilone B derivative, against pediatric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental epothilone B neurotoxicity: results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epothilone B-induced toxic effects on peripheral nervous system: in vitro and in vivo experimental models [boa.unimib.it]
Navigating the Clinical Development of BMS-310705: A Technical Support Guide
For researchers, scientists, and drug development professionals investigating the epothilone B analogue BMS-310705, this technical support center provides essential information in a readily accessible question-and-answer format. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and key characteristics observed during its clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-310705?
BMS-310705, a semi-synthetic and water-soluble analogue of epothilone B, functions as a microtubule-stabilizing agent.[1][2][3] Like other epothilones and taxanes, it binds to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis in cancer cells.[2][6][7]
Q2: What is the key advantage of the BMS-310705 formulation?
A significant advantage of BMS-310705 is its improved water solubility.[2][4][8] This characteristic allows for a Cremophor-free formulation, which circumvents the need for premedication to prevent hypersensitivity reactions commonly associated with solvent-based formulations of other microtubule-targeting agents like paclitaxel.[1][4][8]
Q3: What were the dose-limiting toxicities (DLTs) observed in Phase I clinical trials?
The primary dose-limiting toxicities reported for BMS-310705 were diarrhea, neutropenia, and neurotoxicity (mainly paraesthesia).[1][2][9] Diarrhea was noted as a dose-dependent but schedule-independent DLT.[2] Myelosuppression was also a significant dose-limiting toxicity.[5]
Q4: Has the clinical development of BMS-310705 been discontinued?
Evidence suggests that the clinical development of BMS-310705 has been discontinued or is on hold.[2][4] There are no currently active clinical trials for this compound.[2]
Troubleshooting Guide for Preclinical and Clinical Researchers
Issue 1: Unexpectedly high levels of cytotoxicity in vitro.
-
Possible Cause: BMS-310705 has demonstrated high potency, in some cases superior to paclitaxel and other epothilones, in various cancer cell lines, including those resistant to taxanes.[2][8]
-
Recommendation: Review the concentration range used in your experiments. BMS-310705 has shown significant activity at nanomolar and low micromolar concentrations. For instance, in OC-2 ovarian cancer cells, concentrations of 0.1-0.5 µM reduced cell survival by 85-90%.[2]
Issue 2: Difficulty in establishing a maximum tolerated dose (MTD) in animal models.
-
Possible Cause: The MTD in clinical trials varied depending on the dosing schedule.
-
Recommendation: Refer to the dosing schedules from Phase I trials for guidance. For a once-weekly every 3-week schedule, an MTD of 40 mg/m² was reported in one study, while another study using a weekly schedule (days 1, 8, and 15 every 4 weeks) identified an MTD of 20 mg/m².[2]
Issue 3: Observing both hematological and non-hematological toxicities.
-
Possible Cause: This is consistent with the known toxicity profile of BMS-310705.
-
Recommendation: Monitor for and grade common toxicities such as diarrhea, neutropenia, sensory neuropathy, fatigue, and myalgia, as these were frequently reported in clinical trials.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from the clinical development of BMS-310705.
Table 1: Phase I Dose-Limiting Toxicities
| Toxicity | Grade | Dosing Schedule | Reference |
| Diarrhea | DLT | Weekly (Days 1, 8, 15 q4w) | [1] |
| Neutropenia | 4 | Once weekly every 3 weeks (at 70 mg/m²) | [8] |
| Hyponatremia | 4 | Once weekly every 3 weeks (at 70 mg/m²) | [8] |
| Sensory Neuropathy | 3/4 | Not specified | [2] |
| Vomiting | DLT | Not specified | [4] |
| Thrombocytopenia | DLT | Not specified | [2] |
Table 2: Pharmacokinetic Parameters (Once weekly every 3 weeks)
| Parameter | Value | Reference |
| Half-life (t½) | 33-42 hours | [2] |
| Clearance (Cl) | 17 L/h/m² | [2] |
| Volume of Distribution (Vd) | 443-494 L/m² | [2] |
Table 3: Clinical Efficacy in Phase I Trials
| Tumor Type | Response | Dosing | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Complete Response (CR) | 40 mg/m² once weekly every 3 weeks | [2][8] |
| Breast Cancer | Partial Response (PR) | Days 1, 8, and 15 every 4 weeks | [2] |
| Gastric Cancer | Partial Response (PR) | Once weekly every 3 weeks | [2] |
| Ovarian Cancer | Partial Response (PR) | 40 mg/m² | [8] |
| Bladder Cancer | Partial Response (PR) | 30 mg/m² | [8] |
Experimental Protocols
Protocol 1: In Vitro Apoptosis Induction Assay
This protocol is based on the methodology used to evaluate the apoptotic pathway of BMS-310705 in ovarian cancer cells.[6]
-
Cell Culture: Culture early passage ovarian cancer cells derived from patient ascites in appropriate media.
-
Treatment: Treat cells with varying concentrations of BMS-310705 (e.g., 0.05 µM) for 1 hour. Include paclitaxel as a comparator and untreated cells as a negative control.
-
Apoptosis Assessment (Fluorescent Microscopy): At 24 hours post-treatment, stain cells with a fluorescent dye that visualizes apoptotic morphology (e.g., Hoechst 33342 or Annexin V/Propidium Iodide) and quantify the percentage of apoptotic cells.
-
Caspase Activity Assay (Fluorometry): At various time points (e.g., 12, 24 hours), lyse the cells and measure the activity of caspase-3, -8, and -9 using specific fluorogenic substrates.
-
Cytochrome c Release (Immunoblotting): At selected time points (e.g., 12 hours), fractionate the cells to separate mitochondrial and cytosolic components. Perform immunoblotting on the cytosolic fraction using an antibody specific for cytochrome c.
Visualizations
Caption: Mechanism of action of BMS-310705 leading to apoptosis.
Caption: Mitochondrial-mediated apoptotic pathway induced by BMS-310705.
Caption: Logical workflow of BMS-310705's clinical development path.
References
- 1. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 3. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Epothilones in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-310705 Metabolism by Cytochrome P450 Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of BMS-310705 by cytochrome P450 (CYP) enzymes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Publicly available information on the specific metabolic pathways and enzyme kinetics of BMS-310705 is limited. The information provided herein is based on available data for BMS-310705 and related epothilone compounds.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 enzyme is primarily responsible for the metabolism of BMS-310705?
A1: In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme involved in the metabolism of BMS-310705.[1] This is consistent with findings for other epothilone B analogs, where CYP3A4 is the major contributor to their oxidative metabolism.[2]
Q2: What are the expected metabolic pathways for BMS-310705?
A2: While specific metabolites of BMS-310705 have not been publicly detailed, based on studies of similar epothilones like epothilone B, the primary metabolic transformations are expected to be hydroxylations .[2] These can occur on the macrolide ring or the thiazole side chain. Given that BMS-310705 is a derivative of epothilone B, potential sites of metabolism include hydroxylation of the C17 methyl group on the thiazole side chain, a reaction mediated by CYP2C family enzymes for epothilone B, and various hydroxylations on the macrolide ring, primarily catalyzed by CYP3A4.[2] Additionally, since Epothilone F (21-hydroxy-epothilone B) is a known intermediate in the chemical synthesis of BMS-310705, hydroxylation at the C21 position of the thiazole side chain is a plausible metabolic pathway.[3]
Q3: Are there any known enzyme kinetic parameters for the metabolism of BMS-310705 by CYP3A4?
A3: Specific Km and Vmax values for the metabolism of BMS-310705 by CYP3A4 are not available in the public domain. However, for the related compounds, epothilone A and B, the apparent Km values for the formation of their main metabolites in human liver microsomes range from 61 to 86 µM.[2] This information can be used as a starting point for designing kinetic experiments for BMS-310705.
Troubleshooting Guides
In Vitro Metabolism Assays with Human Liver Microsomes (HLM)
Issue 1: Low or no detectable metabolism of BMS-310705.
| Possible Cause | Troubleshooting Step |
| Inactive HLM | Test the activity of your HLM lot with a known CYP3A4 substrate (e.g., testosterone or midazolam). |
| Insufficient Cofactor (NADPH) | Ensure the final concentration of the NADPH regenerating system is optimal. Prepare NADPH solutions fresh for each experiment. |
| Inappropriate Incubation Time | Optimize the incubation time. Start with a time course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the linear range of metabolite formation. |
| Low BMS-310705 Concentration | Increase the concentration of BMS-310705. Consider a concentration range based on the Km of analogous compounds (e.g., 1-100 µM). |
| Inhibition by Vehicle Solvent | Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) is low, typically ≤ 1%, as higher concentrations can inhibit CYP enzyme activity. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inhomogeneous Microsome Suspension | Gently vortex the microsome suspension before aliquoting to ensure a uniform concentration. |
| Temperature Fluctuations | Pre-warm all reagents to 37°C before starting the reaction. Ensure the incubator maintains a stable temperature. |
| Time Delays in Stopping the Reaction | Use a consistent method and timing for stopping the reaction in all samples (e.g., adding a cold stop solution). |
LC-MS/MS Analysis of BMS-310705 and its Metabolites
Issue 3: Poor sensitivity or peak shape for BMS-310705 and/or its metabolites.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Optimize the mobile phase composition (e.g., pH, organic solvent ratio) to improve ionization and chromatographic separation. |
| Matrix Effects | Perform a post-extraction spike of the analyte into a blank matrix to assess ion suppression or enhancement. If significant, optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering components. |
| Incorrect Mass Spectrometer Settings | Optimize the MS parameters (e.g., collision energy, cone voltage) for BMS-310705 and potential metabolites using a standard solution. |
| Analyte Adsorption | Use low-adsorption vials and plates. Consider adding a small amount of organic solvent to the sample to prevent sticking. |
Issue 4: Difficulty in identifying unknown metabolites.
| Possible Cause | Troubleshooting Step |
| Low Abundance of Metabolites | Concentrate the sample or increase the injection volume. Use a more sensitive mass spectrometer if available. |
| Lack of Fragmentation Information | Perform MS/MS or MSn experiments to obtain fragmentation patterns of potential metabolite peaks. |
| Complex Background Matrix | Use high-resolution mass spectrometry to differentiate metabolite peaks from background ions with high mass accuracy. |
| Isomeric Metabolites | Optimize the chromatographic method to achieve separation of isomers. |
Experimental Protocols
Protocol 1: Determination of BMS-310705 Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of BMS-310705 when incubated with HLM.
Materials:
-
BMS-310705
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the sample)
-
96-well plates
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of BMS-310705 in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLM (final concentration 0.5 mg/mL) and BMS-310705 (final concentration 1 µM) to the potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of cold ACN containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining BMS-310705.
-
Calculate the percentage of BMS-310705 remaining at each time point relative to the 0-minute sample.
Protocol 2: CYP3A4 Reaction Phenotyping of BMS-310705
This protocol aims to confirm the role of CYP3A4 in the metabolism of BMS-310705 using a specific chemical inhibitor.
Materials:
-
All materials from Protocol 1
-
Recombinant human CYP3A4 enzyme
-
Ketoconazole (a potent CYP3A4 inhibitor)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using either HLM or recombinant CYP3A4.
-
Prepare three sets of incubation mixtures:
-
Set A (Control): HLM/recombinant CYP3A4 + BMS-310705
-
Set B (Inhibitor): HLM/recombinant CYP3A4 + BMS-310705 + Ketoconazole (final concentration 1 µM)
-
Set C (No NADPH): HLM/recombinant CYP3A4 + BMS-310705 (without NADPH regenerating system)
-
-
Pre-incubate all sets at 37°C for 10 minutes.
-
Initiate the reaction in Sets A and B by adding the NADPH regenerating system. Add buffer to Set C.
-
Incubate for a fixed time point determined from the metabolic stability assay (e.g., 30 minutes).
-
Stop the reactions and process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS and compare the amount of BMS-310705 metabolized in each set. A significant reduction in metabolism in Set B compared to Set A indicates CYP3A4-mediated metabolism.
Data Presentation
Table 1: Hypothetical Metabolic Stability of BMS-310705 in Human Liver Microsomes
| Time (minutes) | % BMS-310705 Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 4.1 |
| 15 | 60.7 ± 5.5 |
| 30 | 35.1 ± 3.9 |
| 60 | 10.3 ± 2.2 |
Table 2: Hypothetical CYP3A4 Inhibition Results for BMS-310705 Metabolism
| Condition | % BMS-310705 Metabolized (Mean ± SD, n=3) |
| Control (+NADPH) | 64.9 ± 3.9 |
| + Ketoconazole (1 µM) | 8.2 ± 1.5 |
| No NADPH | < 5 |
References
- 1. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Metabolism of Epothilones A and B (Patupilone) by Cytochromes P450: Involvement of CYP3A and CYP2C [benthamopenarchives.com]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
BMS-310705 Demonstrates Superiority Over Paclitaxel in Taxane-Resistant Cancer Models
For Immediate Release
A comprehensive review of preclinical data indicates that BMS-310705, a semi-synthetic analog of epothilone B, exhibits significantly greater antitumor activity than paclitaxel in cancer models that have developed resistance to taxane-based chemotherapies. This guide provides a detailed comparison of the performance of BMS-310705 and paclitaxel, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Epothilones, including BMS-310705, represent a class of microtubule-stabilizing agents that share a mechanism of action with taxanes. However, their distinct molecular structure allows them to remain effective in tumors that have developed resistance to paclitaxel, often through mechanisms such as the overexpression of P-glycoprotein (P-gp), a drug efflux pump.
Executive Summary of Comparative Performance
Preclinical studies have consistently shown that BMS-310705 can overcome taxane resistance. In paclitaxel-refractory ovarian cancer cells, for instance, BMS-310705 has demonstrated potent cytotoxic effects at concentrations where paclitaxel is no longer effective. This suggests a valuable therapeutic alternative for patients whose tumors have stopped responding to standard taxane treatments.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies, highlighting the differential efficacy of BMS-310705 and paclitaxel in taxane-resistant cancer models.
Table 1: In Vitro Cytotoxicity in Paclitaxel-Resistant Ovarian Cancer Cells (OC-2)
| Compound | Concentration | Effect on Cell Survival | Statistical Significance |
| BMS-310705 | 0.1-0.5 µM | 85-90% reduction | - |
| BMS-310705 | 0.05 µM | Significantly lower survival vs. paclitaxel | P < 0.02[1] |
Data compiled from studies on OC-2 cells isolated from a patient with paclitaxel-refractory ovarian cancer.[2]
Mechanism of Action: Overcoming Taxane Resistance
Paclitaxel and BMS-310705 both function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, a key difference lies in their interaction with drug efflux pumps. Paclitaxel is a known substrate for P-glycoprotein (P-gp), which actively removes the drug from cancer cells, thereby reducing its intracellular concentration and efficacy. In contrast, epothilones like BMS-310705 are poor substrates for P-gp, allowing them to accumulate in resistant cancer cells and exert their cytotoxic effects.[3]
BMS-310705 has been shown to induce apoptosis through the mitochondrial pathway, as evidenced by the release of cytochrome c and the activation of caspase-9 and caspase-3.[1][2]
Caption: Mechanism of action of BMS-310705 versus paclitaxel.
Experimental Protocols
The following are representative protocols for the key experiments used to compare the efficacy of BMS-310705 and paclitaxel.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Paclitaxel-resistant cancer cell lines (e.g., OC-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of BMS-310705 and paclitaxel for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow for in vitro cytotoxicity testing.
2. In Vivo Antitumor Efficacy in Xenograft Models
This experiment evaluates the in vivo efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human taxane-resistant tumor cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: BMS-310705 and paclitaxel are administered to the respective treatment groups according to a defined schedule and dosage. A vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.
Caption: Workflow for in vivo xenograft studies.
Conclusion
The available preclinical evidence strongly suggests that BMS-310705 has a significant therapeutic advantage over paclitaxel in the context of taxane-resistant tumors. Its ability to evade P-glycoprotein-mediated efflux allows for potent cytotoxicity in cancer cells that are otherwise unresponsive to paclitaxel. These findings warrant further investigation and position BMS-310705 as a promising candidate for the treatment of taxane-refractory cancers. However, it is important to note that the clinical development of BMS-310705 appears to have been discontinued, and there are no currently active clinical trials.[2]
References
A Comparative Analysis of the Efficacy of BMS-310705 and Epothilone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-stabilizing agents BMS-310705 and its parent compound, epothilone B. The content is based on available preclinical and early-phase clinical data to inform research and development decisions.
Introduction and Rationale
Epothilones are a class of 16-membered macrolide compounds that, like taxanes, function as microtubule stabilizers, making them potent anticancer agents.[1][2] Their mechanism involves the inhibition of microtubule function, which is essential for cell division, thereby arresting cancer cells in the G2-M phase of the cell cycle and inducing apoptosis.[1][3] A key advantage of epothilones over taxanes is their efficacy against taxane-resistant tumors, particularly those that overexpress the P-glycoprotein (P-gp) efflux pump.[3][4]
Epothilone B (also known as patupilone) is a naturally occurring epothilone with demonstrated potent in vivo anticancer activities.[1] However, challenges related to its metabolic stability and pharmacokinetic profile spurred the development of synthetic and semi-synthetic analogs.[3] BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B.[5][6][7] It was specifically designed to improve upon the pharmaceutical properties of the natural compound, such as enhanced water solubility, which allows for a Cremophor-free formulation, thereby obviating the need for premedication to prevent hypersensitivity reactions.[5][8] This guide will compare the efficacy of BMS-310705 and epothilone B based on available scientific literature.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Both BMS-310705 and epothilone B share the same fundamental mechanism of action. They bind to the αβ-tubulin heterodimer subunit on the microtubule, which decreases the rate of αβ-tubulin dissociation and stabilizes the microtubule.[1][9] This interference with microtubule dynamics disrupts the normal formation of the mitotic spindle, leading to cell cycle arrest at the G2-M transition and subsequent programmed cell death, or apoptosis.[1][3] For BMS-310705, it has been shown that this apoptosis is mediated through the intrinsic, or mitochondrial, pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[5][10]
Comparative Efficacy Data
Direct head-to-head comparative studies with extensive quantitative data for BMS-310705 and epothilone B are limited, partly due to the discontinuation of BMS-310705's clinical development.[5][11] However, available preclinical data suggests that BMS-310705 held promise for improved efficacy over its parent compound and other microtubule stabilizers.
In Vitro Cytotoxicity
Reports indicate that BMS-310705 is more cytotoxic than epothilone D in several human tumor cell lines.[5] In a patient-derived ovarian cancer cell line (OC-2) refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by 85-90%.[5] A patent application reported an IC50 value of 0.8 nM for BMS-310705 in the human cervix cancer cell line KB-31, which was slightly more potent than the 1.2 nM reported for epothilone B under similar conditions.[11]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| BMS-310705 | KB-31 | Human Cervix Cancer | 0.8 | [11] |
| Epothilone B | KB-31 | Human Cervix Cancer | 1.2 | [11] |
| Epothilone B | HCT116 | Colon Carcinoma | 0.8 | [2] |
| Epothilone B | KB3-1 | Epidermoid Carcinoma | 3 | [2] |
| Epothilone B | Multiple Myeloma Cell Lines | Multiple Myeloma | 1 - 10 | [2] |
Table 1: In Vitro Cytotoxicity (IC50) of BMS-310705 and Epothilone B in Various Cancer Cell Lines.
In Vivo Antitumor Activity
In human tumor xenograft models, BMS-310705 was reported to have superior anti-tumor activity compared to paclitaxel, natural epothilone B, and natural epothilone D.[5] In early clinical trials, BMS-310705 demonstrated antitumor activity in patients with advanced solid malignancies.[5][6] Objective responses, including a complete response in a non-small cell lung cancer patient, were observed in a Phase I study.[5][6][8] Epothilone B (patupilone) also showed potent in vivo anticancer activities in several human xenograft models, though it ultimately failed a Phase III trial for ovarian cancer.[1] Another epothilone B analog, ixabepilone, received FDA approval for metastatic breast cancer, demonstrating the clinical potential of this class of compounds.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules.
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin (e.g., from porcine brain) in an ice-cold tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.[10][12] Prepare serial dilutions of the test compounds (BMS-310705, epothilone B) and controls.
-
Reaction Setup: In a 96-well plate on ice, add the tubulin solution to wells containing the different concentrations of the test compounds.[12]
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.[13]
-
Data Acquisition: Measure the increase in light scattering (absorbance) at 340 nm every minute for approximately 60 minutes.[13]
-
Data Analysis: Plot the absorbance values against time. An increase in absorbance indicates microtubule polymerization. The potency of the compounds can be compared by their effect on the rate and extent of polymerization.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the impact of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][5]
-
Compound Treatment: Treat the cells with various concentrations of BMS-310705 or epothilone B and incubate for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][9]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[5]
-
IC50 Determination: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be calculated by plotting cell viability against drug concentration.
Immunofluorescence Microscopy for Microtubule Bundling
This technique allows for the direct visualization of the effects of the compounds on the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with BMS-310705 or epothilone B for a specified duration.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) to preserve cellular structures. Then, permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.[14][15]
-
Immunostaining:
-
Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a primary antibody that specifically targets α-tubulin.[14]
-
Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.[14]
-
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides using an antifade mounting medium.[14]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The microtubule network will be visible due to the fluorescent label. The formation of microtubule bundles, a characteristic effect of microtubule-stabilizing agents, can be observed and quantified.
Conclusion
Both BMS-310705 and epothilone B are potent microtubule-stabilizing agents with a shared mechanism of action that induces cell cycle arrest and apoptosis in cancer cells. BMS-310705 was developed as a semi-synthetic analog of epothilone B with improved pharmaceutical properties, most notably its enhanced water solubility. Preclinical data suggested that BMS-310705 might possess superior antitumor activity compared to its parent compound. However, the clinical development of BMS-310705 was discontinued, while other epothilone analogs, such as ixabepilone, have achieved clinical success. This comparative guide, based on the available scientific evidence, provides a foundation for researchers and drug development professionals to understand the relative merits and the developmental history of these two related compounds. The provided experimental protocols offer a framework for the further investigation of these and other microtubule-targeting agents.
References
- 1. researchhub.com [researchhub.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of BMS-310705 and Docetaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two potent microtubule-stabilizing agents, BMS-310705 and docetaxel. While both compounds share a common mechanism of targeting tubulin, leading to cell cycle arrest and apoptosis, their distinct molecular interactions and cellular effects warrant a detailed examination for preclinical research and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
Executive Summary
Docetaxel, a well-established taxane, and BMS-310705, a semi-synthetic analog of epothilone B, both exhibit significant cytotoxic effects against a range of cancer cell lines.[1] Preclinical data suggests that BMS-310705 may offer advantages in potency and in overcoming certain mechanisms of drug resistance observed with taxanes.[2] This guide presents a compilation of in vitro data to facilitate an objective comparison of their performance.
Data Presentation: In Vitro Cytotoxicity
Table 1: In Vitro Potency of BMS-310705
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| KB-31 | Cervical Carcinoma | 0.8 | Data from a patent application.[3] |
| OC-2 | Paclitaxel-Refractory Ovarian Cancer | - | At 50 nM, BMS-310705 induced significantly lower cell survival compared to paclitaxel.[2] |
Table 2: In Vitro Potency of Docetaxel
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 3.72 | [4] |
| DU-145 | Prostate Cancer | 4.46 | [4] |
| LNCaP | Prostate Cancer | 1.13 | [4] |
| H460 | Lung Cancer | 1.41 | [5] |
| A549 | Lung Cancer | 1.94 | [5] |
| H1650 | Lung Cancer | 2.70 | [5] |
| MDA-MB-231 | Breast Cancer | 2 - 12 | [6] |
| MCF-7 | Breast Cancer | 1.5 - 10 | [6] |
| OVCAR-3 | Ovarian Cancer | 2 - 10 | [6] |
Note: IC50 values can vary based on the specific assay and experimental conditions used.
Experimental Protocols
The following methodologies are standard for assessing the in vitro potency of cytotoxic agents like BMS-310705 and docetaxel.
Cell Culture
Human cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of BMS-310705 or docetaxel and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values, the drug concentration that inhibits cell growth by 50%, are determined from dose-response curves.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the compounds at concentrations around their IC50 values for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Docetaxel Mechanism of Action
Docetaxel is a member of the taxane family of drugs.[7] Its primary mechanism of action involves the disruption of microtubule dynamics.[7] It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitotic and interphase cellular functions, leading to a blockage of the cell cycle at the G2/M phase and subsequent apoptotic cell death.[7][8]
Docetaxel's mechanism of action leading to apoptosis.
BMS-310705 Mechanism of Action
BMS-310705 is a semi-synthetic analog of epothilone B.[1] Like other epothilones, it functions as a microtubule-stabilizing agent, inducing tubulin polymerization and stabilizing microtubules.[1][9] This leads to cell cycle arrest and apoptosis.[2] An important feature of epothilones, including BMS-310705, is their ability to retain activity in cancer cells that have developed resistance to taxanes, for instance, through the overexpression of P-glycoprotein (P-gp), a drug efflux pump.[1][2] The apoptotic pathway induced by BMS-310705 has been shown to involve the mitochondrial pathway, with the release of cytochrome c and activation of caspase-9 and caspase-3.[2]
BMS-310705's mechanism via the mitochondrial apoptotic pathway.
Experimental Workflow for In Vitro Potency Comparison
The following diagram illustrates a typical workflow for comparing the in vitro potency of two compounds.
Workflow for comparing in vitro cytotoxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
Navigating Chemotherapeutic Resistance: A Comparative Analysis of BMS-310705
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between novel and established chemotherapeutic agents is paramount. This guide provides an objective comparison of BMS-310705, a semi-synthetic analog of epothilone B, with other key chemotherapeutics, supported by available experimental data. Due to the discontinuation of its clinical development, comprehensive cross-resistance data for BMS-310705 is limited. This guide synthesizes the available information and draws comparisons based on its known mechanism of action and data from closely related compounds.
BMS-310705 is a microtubule-stabilizing agent, similar to taxanes like paclitaxel. However, its distinct chemical structure offers the potential to overcome some of the common mechanisms of resistance that plague older chemotherapeutics. Epothilones, as a class, have shown efficacy in cancer cell lines and preclinical models that are resistant to taxanes.[1][2]
Comparative Cytotoxicity of BMS-310705
While a comprehensive dataset comparing BMS-310705 to a wide range of chemotherapeutics across multiple resistant cell lines is not publicly available, studies in specific contexts offer valuable insights.
Table 1: Activity of BMS-310705 in Paclitaxel- and Platinum-Refractory Ovarian Cancer
| Cell Line | Drug | Concentration | Effect |
| OC-2 (Paclitaxel/Platinum-Refractory Ovarian Cancer) | BMS-310705 | 0.1-0.5 µM | 85-90% reduction in cell survival[3] |
| OC-2 (Paclitaxel/Platinum-Refractory Ovarian Cancer) | BMS-310705 | 0.05 µM | Significantly lower survival compared to paclitaxel[4] |
| KB-31 (Cervical Cancer) | BMS-310705 | IC50: 0.8 nM | |
| KB-31 (Cervical Cancer) | Epothilone B | IC50: 1.2 nM |
Mechanisms of Cross-Resistance
The efficacy of a chemotherapeutic agent in a resistant cancer model is largely determined by the underlying mechanism of resistance. Here, we explore the activity of BMS-310705 in the context of common resistance pathways.
P-glycoprotein (P-gp) Mediated Resistance
P-glycoprotein is an efflux pump that actively removes various chemotherapeutic agents from cancer cells, leading to multidrug resistance (MDR). Taxanes and vinca alkaloids are well-known substrates for P-gp.[5]
The interaction of BMS-310705 with P-gp is not definitively established. One preclinical study suggested that BMS-310705 may be a substrate for both P-gp and the metabolic enzyme CYP3A4.[6] However, epothilones as a class are generally considered to be poor substrates for P-gp, which is a primary reason for their effectiveness in taxane-resistant tumors.[7][8] For example, the closely related epothilone, ixabepilone, is affected by P-gp expression but to a lesser extent than paclitaxel.[7] This suggests that BMS-310705 may retain significant activity in tumors that have developed P-gp-mediated resistance to other drugs.
Alterations in the Drug Target: β-tubulin
Mutations in the genes encoding β-tubulin, the target of both taxanes and epothilones, can prevent drug binding and lead to resistance. While some β-tubulin mutations can confer resistance to both classes of drugs, epothilones have been shown to be effective against certain taxane-resistant tumors harboring specific tubulin mutations.[7] This is attributed to differences in the binding sites and affinities of epothilones and taxanes to tubulin.[9] The increased affinity of epothilones for various β-tubulin isoforms is a contributing factor to their enhanced cytotoxic effect in some resistant cell lines.[7]
Topoisomerase II-Related Resistance
Resistance to agents like doxorubicin and etoposide often involves alterations in the topoisomerase II enzyme or increased drug efflux. There is no direct evidence from the reviewed studies to suggest cross-resistance between BMS-310705 and topoisomerase II inhibitors. Given their distinct mechanisms of action (microtubule stabilization vs. DNA cleavage), cross-resistance is less likely unless a broad mechanism like P-gp-mediated efflux is involved.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in the mechanism of action of BMS-310705 and the experimental procedures used to evaluate it, the following diagrams are provided.
Caption: Mechanism of action of BMS-310705.
Caption: Common resistance mechanisms to microtubule agents.
Caption: A typical workflow for a cytotoxicity assay.
Experimental Protocols
Detailed below are representative protocols for key experiments used to assess the efficacy and mechanism of action of chemotherapeutic agents like BMS-310705.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
BMS-310705 and other chemotherapeutics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of BMS-310705 and other test compounds in complete culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the drug concentration that inhibits cell growth by 50%) by plotting cell viability against drug concentration.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
BMS-310705
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with BMS-310705 at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatment.
Conclusion
The available evidence suggests that BMS-310705, like other epothilones, holds promise in overcoming resistance to established microtubule-targeting agents such as paclitaxel. Its activity in paclitaxel- and platinum-refractory ovarian cancer cells is a key finding.[3][4] The primary mechanism for this is likely its ability to function as a poor substrate for the P-gp efflux pump and its efficacy in the presence of certain β-tubulin mutations. However, the conflicting report regarding its potential as a P-gp substrate warrants further investigation.[6] Due to the discontinuation of its clinical development, a complete picture of its cross-resistance profile with other chemotherapeutics like doxorubicin, vincristine, and etoposide remains incomplete. Future research on other epothilone analogs may further elucidate the potential of this class of compounds in treating multidrug-resistant cancers.
References
- 1. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cytotoxic agents: epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Water Solubility in Epothilone Analogs: A Guide for Researchers
This guide provides a comparative analysis of the water solubility of various epothilone analogs, a class of microtubule-stabilizing agents with significant potential in oncology. The epothilones represent a promising alternative to taxanes, offering advantages such as activity against multidrug-resistant tumors and, in some cases, improved solubility profiles.[1][2][3][4] Water solubility is a critical physicochemical property in drug development, influencing formulation, bioavailability, and administration routes. This document summarizes available solubility data, outlines relevant experimental methodologies, and illustrates the common mechanism of action for this important class of compounds.
Comparative Water Solubility Data
The aqueous solubility of epothilone analogs varies significantly, with most parent compounds exhibiting poor solubility.[5][6] This has led to extensive research into developing synthetic and semi-synthetic analogs with more favorable pharmaceutical properties.[7][8] The following table summarizes the reported water solubility of key epothilone analogs.
| Epothilone Analog | Reported Water Solubility | Method/Source |
| Epothilone A | Poor water solubility | Experimental[6] |
| Epothilone B (Patupilone) | Practically insoluble (< 1 mg/mL) | Experimental[9] |
| Insoluble | Experimental[10][11][12] | |
| 0.00342 mg/mL | Predicted (ALOGPS)[13] | |
| Epothilone D (KOS-862) | 0.00246 mg/mL | Predicted (ALOGPS)[14] |
| Ixabepilone (BMS-247550) | Low / Sparingly soluble in aqueous buffers | Experimental[15][16] |
| 0.00352 mg/mL | Predicted (ALOGPS)[17] | |
| ~0.5 mg/mL | In 1:1 Ethanol:PBS (pH 7.2)[15] | |
| Sagopilone (ZK-EPO) | Poorly water-soluble | Experimental[18] |
| BMS-310705 | Water-soluble | Experimental[7] |
| Glutathione-Epothilone B | >4000x more soluble than Epothilone B | Experimental[19] |
Note: Predicted values are derived from computational models (e.g., ALOGPS) and may differ from experimental results.
Experimental Protocols for Solubility Determination
Precise, standardized experimental protocols for determining the water solubility of each specific epothilone analog are not consistently detailed in the literature. However, a standard and widely accepted method for assessing the thermodynamic solubility of poorly soluble compounds is the shake-flask method .
Shake-Flask Method (General Protocol):
-
Preparation: An excess amount of the solid epothilone analog is added to a sealed vial containing a specific volume of purified water or a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: The vial is agitated in a temperature-controlled shaker or incubator (commonly at 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the epothilone analog in the clear, saturated supernatant is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method due to its sensitivity and specificity.
-
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
For analogs with extremely low aqueous solubility, such as Ixabepilone, formulation strategies are often required for administration. Ixabepilone, for instance, is supplied as a lyophilized powder and reconstituted with a diluent containing Cremophor EL (polyoxyethylated castor oil) and dehydrated alcohol before further dilution for intravenous infusion.[16][20] This overcomes the solubility challenge for clinical use.
Mechanism of Action: Microtubule Stabilization
Epothilones exert their cytotoxic effects through a mechanism similar to taxanes, but with distinct advantages, including activity in taxane-resistant cell lines.[1][8] They bind to the β-tubulin subunit of microtubules, stabilizing them against depolymerization.[1][21] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[1][4][22]
Caption: Epothilone mechanism of action leading to apoptosis.
Discussion and Conclusion
The data clearly indicate that while parent epothilones generally have better water solubility than paclitaxel, their absolute aqueous solubility remains low, posing a significant challenge for pharmaceutical development.[1][4] Computational predictions, such as those from ALOGPS, consistently estimate solubility in the low µg/mL range for key analogs like Epothilone B, Epothilone D, and Ixabepilone.[13][14][17]
To address this limitation, two primary strategies have been pursued:
-
Formulation Development: Utilizing solubilizing agents like Cremophor EL for compounds such as Ixabepilone allows for effective intravenous administration, though it can be associated with hypersensitivity reactions.[16][20]
-
Analog Synthesis: The development of novel, modified epothilones has yielded compounds with inherently better solubility. BMS-310705 is highlighted as a water-soluble analog, which allows for a cremophore-free formulation.[7] Furthermore, the creation of prodrugs, such as a glutathione-epothilone B conjugate, has been shown to dramatically increase water solubility by over 4000-fold.[19]
References
- 1. Epothilone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis & antitumor activity of epothilones B and D and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epothilone B - LKT Labs [lktlabs.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. medkoo.com [medkoo.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Ixabepilone: a new treatment option for the management of taxane-resistant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Polymeric micelles for parenteral delivery of sagopilone: physicochemical characterization, novel formulation approaches and their toxicity assessment in vitro as well as in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of A Water-Soluble Epothilone B Prodrug ...: Ingenta Connect [ingentaconnect.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sagopilone | C30H41NO6S | CID 11284169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Differences in the induction of apoptosis between BMS 310705 and paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic mechanisms induced by the microtubule-stabilizing agents BMS-310705 and paclitaxel. The information is compiled from preclinical studies to assist researchers in understanding the distinct cellular responses to these compounds.
Core Mechanisms of Action
Both BMS-310705, a semi-synthetic analog of epothilone B, and paclitaxel, a taxane, share a fundamental mechanism of action: they bind to β-tubulin, leading to the stabilization of microtubules.[1][2][3][4] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately leading to programmed cell death, or apoptosis.[2][5][6] However, the downstream signaling cascades they trigger to execute apoptosis exhibit notable differences.
Quantitative Comparison of Cytotoxicity and Apoptosis
The following table summarizes key quantitative data from comparative studies. Of note, BMS-310705 has demonstrated superior anti-tumor activity compared to paclitaxel in certain cancer models, including those resistant to paclitaxel.[1][7]
| Parameter | BMS-310705 | Paclitaxel | Cell Line Model | Key Findings | Reference |
| Cell Survival | Significantly lower survival at 0.05 µM | Higher survival compared to BMS-310705 at the same concentration | Ovarian cancer cells from a patient refractory to platinum/paclitaxel therapy | BMS-310705 is effective in paclitaxel-resistant models. | [8] |
| Apoptosis Induction | >25% of cells apoptotic at 24h | Less effective in this resistant model | Ovarian cancer cells from a patient refractory to platinum/paclitaxel therapy | Confirms significant apoptosis induction by BMS-310705. | [8] |
| Cell Viability | IC50 of 0.8 nM | IC50 of 1.2 nM for Epothilone B (a related compound) | Human cervix cancer cell line KB-31 | BMS-310705 shows high potency. | [7] |
| Cell Survival Reduction | 85-90% reduction at 0.1-0.5 µM | Not specified in this study | Paclitaxel-refractory ovarian cancer cells (OC-2) | Demonstrates high cytotoxicity of BMS-310705 in a resistant setting. | [1] |
Divergent Apoptotic Signaling Pathways
While both drugs culminate in apoptosis, the signaling routes they employ are distinct. BMS-310705 appears to predominantly utilize the intrinsic (mitochondrial) pathway, whereas paclitaxel activates a broader spectrum of apoptotic signaling.
BMS-310705: A Focus on the Mitochondrial Pathway
Studies indicate that BMS-310705-induced apoptosis is primarily mediated through the mitochondrial pathway.[1][8] This is characterized by the release of cytochrome c from the mitochondria, which then activates a specific cascade of effector proteins.[1][8]
-
Key Events:
BMS-310705 intrinsic apoptosis pathway.
Paclitaxel: A Multi-Pathway Approach
Paclitaxel induces apoptosis through a more complex and multifaceted signaling network.[5][9] While it also engages the mitochondrial pathway, it simultaneously activates other pro-apoptotic signals.
-
Key Events:
-
Arrest of the cell cycle at the G2/M phase is a primary trigger.[2][5]
-
Activation of both initiator caspases, caspase-9 (intrinsic) and caspase-8 (extrinsic).[10][11]
-
Activation of executioner caspases, including caspase-3 and -6.[10]
-
Involvement of the c-Jun N-terminal kinase (JNK/SAPK) stress-activated pathway.[5][12]
-
Suppression of the pro-survival PI3K/Akt pathway.[13]
-
Phosphorylation and potential inactivation of the anti-apoptotic protein Bcl-2.[14]
-
Paclitaxel's multi-faceted apoptosis pathways.
Detailed Experimental Protocols
The methodologies described below are based on the experimental approaches used in the cited literature to assess apoptosis.
Cell Culture and Drug Treatment
-
Cell Lines: Early passage ovarian cancer cells, non-small cell lung cancer (NSCLC) cells (NSCLC-3, NSCLC-7), or other relevant tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][8]
-
Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of BMS-310705 or paclitaxel (e.g., 0.05 µM to 0.5 µM) for specified time periods (e.g., 1 to 24 hours).[8]
Assessment of Apoptosis by Fluorescent Microscopy
-
Principle: This method visually identifies apoptotic cells based on morphological changes in the nucleus.
-
Protocol:
-
After drug treatment, both adherent and floating cells are collected.
-
Cells are washed with Phosphate Buffered Saline (PBS).
-
Cells are stained with a DNA-binding dye that differentially stains live, apoptotic, and necrotic cells (e.g., a mixture of acridine orange and ethidium bromide, or Hoechst 33342).
-
Stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and/or fragmented nuclei.
-
The percentage of apoptotic cells is determined by counting at least 200 cells per sample.
-
Caspase Activity Assays
-
Principle: This fluorometric assay quantifies the activity of specific caspases using synthetic peptide substrates conjugated to a fluorescent reporter.
-
Protocol:
-
Following drug treatment, cells are harvested and lysed to release cellular proteins.
-
The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are incubated with specific fluorogenic substrates for caspase-3 (e.g., DEVD-AFC), caspase-8 (e.g., IETD-AFC), and caspase-9 (e.g., LEHD-AFC).
-
The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.
-
Caspase activity is calculated based on the rate of fluorescence increase and normalized to the protein concentration.
-
Immunoblot Analysis for Cytochrome c Release
-
Principle: This technique detects the presence of cytochrome c in the cytoplasm, an indicator of mitochondrial membrane permeabilization.
-
Protocol:
-
After treatment, cells are harvested and subjected to subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Protein concentrations of the cytosolic fractions are determined.
-
Equal amounts of cytosolic protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for cytochrome c.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of a band corresponding to cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
-
Workflow for investigating apoptosis induction.
Conclusion
References
- 1. medscape.com [medscape.com]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of cancer cell death induction by paclitaxel: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Evaluating the Oral Bioavailability of BMS-310705 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the oral bioavailability of BMS-310705, a novel epothilone B analog, in key preclinical animal models. Its performance is compared with other matrix metalloproteinase (MMP) inhibitors, offering a valuable resource for researchers in the field of oncology and drug development. This document summarizes key pharmacokinetic parameters, details experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the compound's profile.
Comparative Analysis of Oral Bioavailability
The oral bioavailability of BMS-310705 has been assessed in mice, rats, and dogs, demonstrating its potential for oral administration as an anticancer agent.[1] A comparison with other MMP inhibitors is crucial for contextualizing its efficacy and potential advantages. The following tables summarize the available oral bioavailability data for BMS-310705 and selected alternative MMP inhibitors in various animal models.
Table 1: Oral Bioavailability of BMS-310705 in Animal Models
| Animal Model | Dose (mg/kg) | Bioavailability (%) |
| Mice | 15 | 21 |
| Rats | 8 | 34 |
| Dogs | 1 | 40 |
Source: Kamath, A. V., et al. (2005). Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog.[1]
Table 2: Oral Pharmacokinetic Parameters of Alternative MMP Inhibitors in Animal Models
| Compound | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Marimastat | Dogs | 2 or 8 | - | 1.7 - 1.9 | - | 4.03 - 5.46 | 23.7 - 37.0 |
| Prinomastat | - | - | - | - | - | - | Orally bioavailable, but specific preclinical data is limited in the public domain. |
| Tanomastat | Mice | - | - | - | - | - | Achieved protective therapeutic effect when administered orally.[2] |
| AQU-019 | Rats | 1 | 115.2 ± 33.4 | 4.7 ± 2.3 | 1177.3 ± 276.9 | 5.0 ± 0.9 | - |
Experimental Protocols
The determination of oral bioavailability is a critical step in preclinical drug development. The following section outlines a typical experimental workflow for such studies.
General Workflow for Oral Bioavailability Studies in Animal Models
A standardized protocol is essential for obtaining reliable and reproducible pharmacokinetic data. The workflow diagram below illustrates the key steps involved in a typical oral bioavailability study.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for BMS-310705
For Immediate Implementation by Laboratory and Research Professionals
This document provides essential guidance on the proper disposal of BMS-310705, a potent, semi-synthetic epothilone B analog utilized in cancer research.[1][2] Due to its cytotoxic nature, adherence to strict disposal protocols is imperative to ensure the safety of personnel and prevent environmental contamination. BMS-310705 is classified as a cytotoxic and antineoplastic agent, meaning it is toxic to cells and is used to inhibit or prevent the growth of neoplasms or tumors.[3] Therefore, its waste must be managed in accordance with regulations for cytotoxic and hazardous materials.
Key Chemical and Safety Data
Below is a summary of the pertinent data for BMS-310705. Proper handling and storage are critical precursors to safe disposal.
| Property | Value | Source |
| Synonyms | 21-Aminoepothilone B | [4] |
| Classification | Cytotoxic, Antineoplastic | [1][3] |
| Primary Hazard | Toxic to cells | [1][3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4] |
| Formulation Advantage | Water-soluble, allowing for formulations without Cremophor, reducing hypersensitivity risks. | [5][6] |
Step-by-Step Disposal Protocol
The following procedures are aligned with general guidelines for the disposal of cytotoxic and hazardous pharmaceutical waste.[3][7][8]
1. Segregation at the Source:
-
Immediately upon generation, all waste contaminated with BMS-310705 must be segregated from other waste streams.
-
This includes unused or expired compounds, contaminated personal protective equipment (PPE) such as gloves and gowns, labware (e.g., vials, pipettes, syringes), and any materials used for spill cleanup.
2. Use of Designated Cytotoxic Waste Containers:
-
All BMS-310705 waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.
-
These containers are typically color-coded, often with a purple or yellow and purple label, to distinguish them from other types of waste.[3]
3. Handling of Sharps:
-
Any sharps, such as needles or syringes, that have come into contact with BMS-310705 must be disposed of in a designated cytotoxic sharps container.[3] These containers are rigid and puncture-proof to prevent injuries.
4. Packaging and Labeling:
-
Before transport from the laboratory, ensure that the primary waste containers are securely sealed.
-
The exterior of the container must be labeled with the cytotoxic hazard symbol and clearly state "Cytotoxic Waste" or "Chemotherapy Waste."
5. Storage Pending Disposal:
-
Store the sealed cytotoxic waste containers in a secure, designated area away from general traffic.
-
This storage area should be clearly marked with appropriate hazard warnings.
6. Final Disposal:
-
The final disposal of cytotoxic waste must be handled by a licensed hazardous waste management company.
-
The primary method for the destruction of cytotoxic waste is high-temperature incineration to ensure complete breakdown of the active hazardous compounds.[9]
-
Never dispose of BMS-310705 or its contaminated materials in general trash, down the drain, or through any other non-validated disposal route.
7. Spill Management:
-
In the event of a spill, utilize a chemotherapy spill kit.
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow from the use of BMS-310705 in an experimental setting to its final, safe disposal.
Caption: Workflow for the safe disposal of BMS-310705 waste.
This comprehensive approach to the disposal of BMS-310705 is designed to provide clear, actionable steps for researchers and laboratory professionals. By adhering to these procedures, institutions can maintain a safe working environment, ensure regulatory compliance, and protect the broader community and environment from the risks associated with cytotoxic compounds.
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. danielshealth.ca [danielshealth.ca]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. youtube.com [youtube.com]
Safe Handling and Disposal of BMS-310705: A Guide for Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the investigational antineoplastic agent, BMS-310705. As a potent cytotoxic compound, strict adherence to these guidelines is critical to ensure personnel safety and proper disposal.
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1] Due to its cytotoxic nature, it is classified as a hazardous drug and must be handled with appropriate precautions to prevent exposure through skin contact, inhalation, or ingestion.[2] Although a specific Safety Data Sheet (SDS) for BMS-310705 is not publicly available, the SDS for the closely related compound, Epothilone B, indicates extreme toxicity, including being fatal if swallowed or in contact with skin, suspected of causing genetic defects, and potentially damaging to fertility or an unborn child.[3]
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling BMS-310705. This creates a necessary barrier between the handler and the hazardous substance.[2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves | Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. The material should be resistant to chemotherapy drugs. |
| Eye Protection | Chemical splash goggles or a full-face shield | Prevents accidental splashes to the eyes, which are a primary route of exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powdered form of the compound or when there is a risk of aerosolization. |
Operational Plan: Handling and Preparation
All manipulations of BMS-310705 should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize the risk of aerosol generation and environmental contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure the BSC is clean and decontaminated. Gather all necessary supplies, including the compound, appropriate solvents, and disposal bags.
-
Donning PPE: Put on all required PPE in the correct order (gown, then mask/respirator, then eye protection, then inner gloves, then outer gloves).
-
Weighing: If working with the solid form, carefully weigh the required amount in the BSC. Use a dedicated, contained balance if possible.
-
Reconstitution: To reconstitute the compound, slowly add the recommended solvent (e.g., DMSO) to the vial, avoiding any splashing.[4] For a working solution, further dilution with appropriate buffers or media should also be done within the BSC.[4]
-
Use in Experiments: When adding the compound to cell cultures or preparing for in vivo administration, maintain aseptic technique within the BSC.
-
Post-Handling: After use, wipe down all surfaces in the BSC with a suitable deactivating agent (e.g., 70% ethanol followed by a surface-specific decontaminant).
Disposal Plan
Proper disposal of BMS-310705 and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Sharps: All needles, syringes, and other sharps used in handling BMS-310705 must be disposed of in a designated, puncture-proof chemotherapy sharps container.
-
Contaminated Labware: Pipette tips, vials, and any other disposable labware that has come into contact with the compound should be placed in a clearly labeled, sealed, yellow chemotherapy waste bag.
-
Unused Compound: Unused or expired BMS-310705 should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain.
-
Contaminated PPE: All PPE worn during the handling process is considered contaminated. Gloves, gowns, and other disposable items should be carefully removed and placed in the chemotherapy waste bag immediately after use.
Signaling Pathway and Experimental Workflow
BMS-310705 functions as a microtubule-stabilizing agent, which leads to cell cycle arrest and ultimately, apoptosis. This is primarily achieved through the mitochondrial-mediated pathway.[5]
Caption: Signaling pathway of BMS-310705 leading to apoptosis.
The following diagram outlines a typical workflow for handling a cytotoxic compound like BMS-310705 in a laboratory setting.
Caption: General workflow for handling cytotoxic compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
